Digicitrin
Beschreibung
This compound has been reported in Persicaria orientalis, Picrella trifoliata, and Gymnosperma glutinosum with data available.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C21H22O10 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O10/c1-25-11-8-9(7-10(22)16(11)26-2)15-18(27-3)13(23)12-14(24)19(28-4)21(30-6)20(29-5)17(12)31-15/h7-8,22,24H,1-6H3 |
InChI-Schlüssel |
GIEYELPGDHOPHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Digicitrin (Digitoxin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Digicitrin, more commonly known as Digitoxin. Digitoxin is a cardiac glycoside isolated from the foxglove plant, Digitalis purpurea. Historically used in the treatment of heart conditions, recent research has unveiled its potential as an anticancer agent. This document details its mechanism of action, relevant signaling pathways, and key experimental protocols for its study. All quantitative data are presented in structured tables, and logical relationships are visualized using diagrams.
Chemical Structure and Identification
Digitoxin is a potent cardiac glycoside characterized by a steroid nucleus and a carbohydrate moiety. Its structure consists of a C17 steroid aglycone, digitoxigenin, attached to a trisaccharide chain composed of three digitoxose units.
Table 1: Chemical Identification of Digitoxin
| Identifier | Value |
| IUPAC Name | (3β,5β)-3-[(O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide[1] |
| Molecular Formula | C₄₁H₆₄O₁₃[1] |
| Molecular Weight | 764.9 g/mol [1] |
| CAS Number | 71-63-6[1] |
| Synonyms | This compound, Digitoxoside, Crystodigin, Digitaline[1] |
Physicochemical and Spectroscopic Properties
Digitoxin presents as an odorless white or pale buff microcrystalline powder.[1] Its solubility and other physical characteristics are crucial for its formulation and delivery.
Table 2: Physicochemical Properties of Digitoxin
| Property | Value |
| Melting Point | 256-257 °C[2] |
| Appearance | Odorless white or pale buff microcrystalline powder[1] |
| Solubility | Soluble in ethanol, chloroform; sparingly soluble in ethyl acetate; practically insoluble in water. |
Table 3: Spectroscopic Data for Digitoxin
| Spectroscopic Technique | Key Data and Observations |
| UV-Vis Spectroscopy | The UV absorption spectrum shows a maximum below 250 nm, which is attributed to the π-π* transition of the α,β-unsaturated lactone ring.[3] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic peaks for hydroxyl, carbonyl (lactone), and C-O stretching vibrations. A reference spectrum is available (Sadtler Research Laboratories Prism Collection: 2588).[1] |
| NMR Spectroscopy | Complete assignment of ¹H and ¹³C NMR spectra has been achieved using two-dimensional NMR techniques.[4] The spectra confirm the all-chair conformation of the steroid moiety and the carbohydrate rings in solution.[4] A publicly available ¹³C NMR spectrum can be found on ChemicalBook.[5] |
| Mass Spectrometry | Mass spectral data is available in the National Bureau of Standards EPA-NIH Mass Spectra Data Base (NSRDS-NBS-63: 3903).[1] LC-MS/MS methods have been developed for its quantification, often utilizing the formation of ammonium adducts.[6][7] |
Biological Activity and Signaling Pathways
The primary mechanism of action of Digitoxin is the inhibition of the plasma membrane Na+/K+-ATPase (sodium pump).[1][8] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca²+ exchanger, leading to an increase in intracellular calcium concentration. This rise in calcium is responsible for the cardiotonic effects. In cancer cells, this ionic imbalance can trigger apoptotic pathways.[8]
Digitoxin's interaction with Na+/K+-ATPase also initiates intracellular signaling cascades independent of ion concentration changes. This involves the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of the Ras/ERK1/2 pathway, which can influence cell proliferation and survival.[8]
Experimental Protocols
Isolation of Digitoxin from Digitalis purpurea
A general procedure for the extraction and isolation of Digitoxin from the leaves of Digitalis purpurea involves the following steps. This process can be adapted and optimized based on the scale and purity requirements.
Methodology:
-
Extraction: The dried and powdered leaves of Digitalis purpurea are subjected to reflux extraction with an ethanol-water solution (typically 70-90% ethanol).[9]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The ethanol is then removed from the filtrate, often under reduced pressure using a rotary evaporator, to yield a crude aqueous extract.[9]
-
Purification: The crude extract undergoes several purification steps to remove tannins, pigments, and other unwanted compounds. This may involve precipitation with agents like lead acetate followed by its removal, or modern chromatographic techniques.
-
Isolation: The purified extract is further fractionated using column chromatography (e.g., silica gel) to isolate the glycoside fraction.
-
Crystallization: Pure crystalline Digitoxin is obtained by crystallization from a suitable solvent system (e.g., aqueous ethanol).
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of Digitoxin in various samples, which can be adapted for dosage form assays or purity analysis.[10]
Table 4: HPLC Parameters for Digitoxin Analysis
| Parameter | Condition |
| Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 3 µm)[6] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or an aqueous buffer (e.g., 10 mmol/L ammonium formate).[6] |
| Flow Rate | Typically 0.3 mL/min.[6] |
| Detection | UV at 220 nm.[10] |
| Injection Volume | 10 µL.[6] |
| Column Temperature | 35°C.[6] |
Sample Preparation:
-
Solid Samples (e.g., tablets): Crush the tablet and dissolve the powder in a suitable solvent (e.g., mobile phase).
-
Biological Samples (e.g., blood): Perform a liquid-liquid extraction with a solvent mixture such as ethyl acetate/heptane/dichloromethane (3:1:1).[6] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.[6]
Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 2x10⁴ to 3x10⁴ cells/mL) and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with various concentrations of Digitoxin for a specified duration (e.g., 24 or 48 hours).[11]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.[11]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Na+/K+-ATPase Inhibition Assay
This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Methodology:
-
Enzyme Preparation: Prepare a source of Na+/K+-ATPase, such as from porcine cerebral cortex or human erythrocyte membranes.
-
Reaction Mixture: Prepare a standard incubation medium containing the enzyme, ATP, Mg²⁺, Na⁺, and K⁺ ions.
-
Inhibition: Add varying concentrations of Digitoxin to the reaction mixtures and incubate.
-
Phosphate Quantification: Stop the reaction and measure the amount of liberated inorganic phosphate using a spectrophotometric method, typically by measuring the absorbance of a colored complex at 690 nm.[12] The decrease in Pi production in the presence of Digitoxin corresponds to the inhibition of the enzyme.
Conclusion
This compound, or Digitoxin, is a well-characterized cardiac glycoside with a complex chemical structure and a defined mechanism of action. Its ability to inhibit the Na+/K+-ATPase pump not only explains its cardiotonic effects but also provides a basis for its emerging role as a potential anticancer agent. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate its properties and therapeutic applications. As research continues, a deeper understanding of its signaling pathways may unlock new avenues for drug development.
References
- 1. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Digitoxin(71-63-6) IR Spectrum [chemicalbook.com]
- 3. jasco.hu [jasco.hu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Digitoxin(71-63-6) 13C NMR spectrum [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapid, Sensitive, and Quantitative LC/MS/MS Determination of Digitoxin and Digoxin in Plasma [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101623377A - Digitalis extract as well as preparation method and application thereof - Google Patents [patents.google.com]
- 10. HPLC analysis of digoxin and digitoxin : development of methods for dosage form assay and separation of potential impurities and metabolites - UBC Library Open Collections [open.library.ubc.ca]
- 11. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
Unveiling Digicitrin: A Technical Guide to a Potent Cardiac Glycoside
A comprehensive overview of the discovery, origin, and biological mechanisms of Digicitrin (Digitoxin), tailored for researchers, scientists, and drug development professionals.
This technical guide delves into the scientific journey of this compound, more commonly known as Digitoxin, a cardiac glycoside with a long history of medicinal use and ongoing research interest. This document provides a detailed account of its origins, discovery, and mechanism of action, supported by experimental data and visual representations of its cellular interactions.
Discovery and Origin
The story of Digitoxin is intrinsically linked to the foxglove plant (Digitalis purpurea). The therapeutic properties of foxglove were first systematically described in 1775 by the British physician William Withering, who documented its efficacy in treating dropsy, a condition now known as edema, often a symptom of heart failure.[1][2][3] However, the active compound remained elusive for nearly a century.
In 1875, Oswald Schmiedeberg successfully isolated a pure sample of what we now know as Digitoxin.[1] Later, in 1930, the related compound Digoxin was isolated from the Grecian foxglove (Digitalis lanata) by Dr. Sydney Smith.[2][3] The complete chemical structure of Digitoxin, including the precise arrangement of its sugar groups, was fully elucidated in 1962.[1]
These compounds belong to a class of naturally occurring steroids known as cardiac glycosides, which are biosynthesized in various plants as a defense mechanism against herbivores.[4]
Physicochemical Properties and Pharmacokinetics
Digitoxin is a phytosteroid characterized by a steroid nucleus attached to a lactone ring and a chain of three digitoxose sugar moieties.[1][4] Its pharmacokinetic profile is notable for its long biological half-life of 7 to 8 days.[1]
| Property | Value | Source |
| Molecular Formula | C41H64O13 | [1] |
| Molar Mass | 764.950 g·mol−1 | [1] |
| Bioavailability (Oral) | 98–100% | [1] |
| Protein Binding | 90–97% | [1] |
| Metabolism | Liver (CYP3A4) | [1] |
| Elimination Half-life | 7–8 days | [1] |
| Excretion | 60% via urine, 40% via faeces | [1] |
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary mechanism of action for Digitoxin and other cardiac glycosides is the potent and specific inhibition of the cellular Na+/K+-ATPase pump.[1][5][6] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which is essential for normal cellular function, particularly in excitable tissues like the heart muscle.
Inhibition of the Na+/K+-ATPase leads to an increase in the intracellular concentration of sodium ions. This, in turn, alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient across the cell membrane causes the NCX to work in reverse, leading to an accumulation of intracellular calcium.[5][6] This increase in intracellular calcium enhances the contractility of the heart muscle, an effect known as positive inotropy.
Caption: Mechanism of Digitoxin's positive inotropic effect.
Beyond its inotropic effects, Digitoxin also exerts effects on the electrical activity of the heart. It increases vagal efferent activity, which slows down the heart rate (negative chronotropy) and reduces the speed of electrical conduction through the atrioventricular (AV) node (negative dromotropy).[1][5]
Experimental Protocols: Synthesis of Digitoxin
While the original source of Digitoxin is the foxglove plant, synthetic routes have been developed to produce Digitoxin and its analogues. A convergent and stereocontrolled synthesis of Digitoxin has been achieved, which is also adaptable for preparing digitoxigenin mono- and bisdigitoxoside.[7]
Key Steps in a Stereoselective Synthesis of Digitoxin: [7]
-
Palladium-Catalyzed Glycosylation: This iterative reaction is a cornerstone of the synthesis, allowing for the controlled formation of the trisaccharide chain. α-pyranones are oligomerized and transformed into α-linked oligosaccharides.
-
Reductive 1,3-Transposition: A strategic rearrangement to achieve the desired stereochemistry.
-
Diastereoselective Dihydroxylation: Introduction of hydroxyl groups with specific spatial orientation.
-
Regioselective Protection: Protecting specific functional groups to direct the reaction to the desired site.
This synthetic approach fashioned the natural product Digitoxin in 15 steps starting from digitoxigenin and a pyranone, or in 18 steps from an achiral acylfuran.[7]
Caption: A simplified workflow for the stereoselective synthesis of Digitoxin.
Broader Biological Activities and Research
While traditionally used for cardiac conditions, recent research has unveiled the potential of Digitoxin and related cardiac glycosides in other therapeutic areas, most notably in cancer treatment.
Anticancer Activity: Digitoxin has demonstrated anticancer activity against a range of human cancer cell lines in vitro.[1] This has spurred the development of novel digitoxigenin neoglycosides with improved anticancer potency and reduced cardiotoxicity.[1]
Signaling Pathways in Cancer: Research suggests that the anticancer effects of cardiac glycosides like Digoxin (a close relative of Digitoxin) may be mediated through the inhibition of various signaling pathways crucial for cancer cell proliferation and survival, including the Src-related signaling pathways and the NF-κB pathway.[8][9]
References
- 1. Digitoxin - Wikipedia [en.wikipedia.org]
- 2. Digoxin - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Neoplastic Potential of Cardiac Glycosides: An In-Depth Technical Guide to the In-Vitro and In-Vivo Effects of Digoxin and Digitoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac glycosides, traditionally employed in the management of cardiac conditions, have emerged as potent anti-cancer agents. This technical guide provides a comprehensive overview of the in-vitro and in-vivo effects of two prominent cardiac glycosides, Digoxin and Digitoxin, with a focus on their cytotoxic and signaling modulatory activities in cancer. This document summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways they influence. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of the anti-neoplastic potential of these compounds.
Introduction
Digoxin and Digitoxin are naturally occurring cardiac glycosides derived from the foxglove plant (Digitalis species). For centuries, they have been utilized for their positive inotropic and negative chronotropic effects in treating heart failure and atrial arrhythmias. However, a growing body of preclinical evidence has illuminated their potent anti-cancer properties. These compounds have been shown to inhibit the proliferation of a wide array of cancer cell lines and suppress tumor growth in various animal models. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to downstream effects on intracellular ion concentrations and the modulation of multiple signaling pathways critical for cancer cell survival and proliferation. This guide will delve into the quantitative aspects of their anti-cancer activity, provide detailed methodologies for their study, and illustrate their molecular mechanisms of action.
Quantitative Data on Anti-Cancer Effects
The cytotoxic effects of Digoxin and Digitoxin have been quantified across numerous cancer cell lines, and their anti-tumor efficacy has been demonstrated in in-vivo models. The following tables summarize key quantitative findings from various studies.
In-Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below present the IC50 values of Digoxin and Digitoxin in various cancer cell lines.
Table 1: IC50 Values of Digoxin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.10 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 0.12 | [1] |
| MCF-7 | Breast Cancer | 0.06 | [2] |
| BT-474 | Breast Cancer | 0.23 | [2] |
| MDA-MB-231 | Breast Cancer | 0.08 | [2] |
| ZR-75-1 | Breast Cancer | 0.17 | [2] |
| HT-29 | Colon Cancer | 0.1 - 0.3 | [3] |
| OVCAR3 | Ovarian Cancer | 0.1 - 0.3 | [3] |
| K-562 | Leukemia | 0.0282 | [4] |
Table 2: IC50 Values of Digitoxin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K-562 | Leukemia | 6.4 | [4] |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | [4][5] |
| MCF-7 | Breast Adenocarcinoma | 3 - 33 | [4] |
| A549 | Non-Small Cell Lung Cancer | 440 | [6] |
| DU-145 | Prostate Cancer | 440 | [6] |
| HCT-116 | Colon Cancer | 440 | [6] |
| Hep 3B2 | Liver Cancer | 440 | [6] |
| HT-29 | Colon Cancer | 68 | [6] |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | Varies | [7] |
| B-precursor ALL | B-cell Precursor Acute Lymphoblastic Leukemia | Varies | [7] |
| AML | Acute Myeloid Leukemia | Varies | [7] |
| CLL | Chronic Lymphocytic Leukemia | Varies | [7] |
In-Vivo Anti-Tumor Efficacy
In-vivo studies using animal models provide crucial insights into the therapeutic potential of anti-cancer compounds. The following table summarizes the in-vivo effects of Digoxin on tumor growth.
Table 3: In-Vivo Anti-Tumor Effects of Digoxin
| Animal Model | Cancer Cell Line | Treatment Dose & Schedule | Tumor Growth Inhibition | Reference |
| Nude Mice | P493-Myc (Burkitt's Lymphoma) | 0.5 or 2 mg/kg daily i.p. | Dose-dependent inhibition of tumor xenograft growth. | |
| SCID Mice | PC3 (Prostate Cancer) | Not specified | Significant reduction in tumor xenograft growth. | [8] |
| Nude Mice | A549 (Non-Small Cell Lung Cancer) | 1.0 mg/kg/d | Significantly inhibited tumor growth. | [9] |
| Zebrafish | A549 (Non-Small Cell Lung Cancer) | Not specified | Potently inhibited tumor growth. | [9] |
| Mice | SH-SY5Y (Neuroblastoma) | Not specified | 44% inhibition of tumor grafts. | [10] |
| Mice | Neuro-2a (Neuroblastoma) | Not specified | 19% inhibition of tumor grafts. | [10][11] |
| Nude Mice | C4-2 (Prostate Cancer) | 2mg/kg daily i.p. for 7 days | Did not inhibit tumor growth, but inhibited blood vessel density. | [12] |
| Transgenic Mice | BrafV600E (Thyroid Cancer) | 20 µg or 60 µg | Inhibited tumor growth. | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to research. This section provides methodologies for key assays used to evaluate the anti-cancer effects of Digoxin and Digitoxin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, penicillin/streptomycin)
-
Digoxin or Digitoxin stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of Digoxin or Digitoxin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[16][17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[16][17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with Digoxin or Digitoxin
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[18]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment with Digoxin or Digitoxin for the desired duration. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[19]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[19]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 0.5 mL of PI staining solution.[18][19]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 610 nm.[19]
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for studying the effects of Digoxin and Digitoxin on signaling pathways.
Materials:
-
Cancer cells treated with Digoxin or Digitoxin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-Src, Src, c-MYC, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways Modulated by Digoxin and Digitoxin
Digoxin and Digitoxin exert their anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Digoxin has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway.
Caption: Digoxin inhibits the PI3K/Akt signaling pathway.
Src-Related Signaling Pathways
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, migration, and invasion. Digoxin has been demonstrated to inhibit the activation of Src and its downstream signaling pathways.[20][21][22]
Caption: Digoxin inhibits Src and related signaling pathways.
NFAT/c-MYC Signaling Pathway
The transcription factor c-MYC is a master regulator of cell growth and proliferation and is often overexpressed in cancers. Digitoxin has been shown to suppress c-MYC expression by inhibiting the activity of the Nuclear Factor of Activated T-cells (NFAT).[23][24][25]
Caption: Digitoxin suppresses NFAT-driven c-MYC expression.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the anti-cancer effects of Digoxin or Digitoxin.
Caption: General experimental workflow for evaluating anti-cancer effects.
Conclusion
Digoxin and Digitoxin exhibit significant anti-cancer activity through the inhibition of cancer cell proliferation, induction of apoptosis, and arrest of the cell cycle. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt, Src-related pathways, and NFAT/c-MYC. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of these cardiac glycosides in oncology. Continued investigation is warranted to fully elucidate their mechanisms of action and to explore their clinical utility as repurposed anti-cancer drugs, both as single agents and in combination with existing therapies.
References
- 1. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grupo.us.es [grupo.us.es]
- 5. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Digoxin inhibits neuroblastoma tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Digoxin Inhibits Blood Vessel Density and HIF‐1a Expression in Castration‐Resistant C4‐2 Xenograft Prostate Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Digoxin treatment reactivates in vivo radioactive iodide uptake and correlates with favorable clinical outcome in non‐medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Digoxin reduces the mutagenic effects of Mitomycin C in human and rodent cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 21. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BioKB - Publication [biokb.lcsb.uni.lu]
- 25. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Digitoxin: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the burgeoning therapeutic applications of digitoxin, a cardiac glycoside with a long history in cardiology. This in-depth whitepaper is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering a granular look at the preclinical and clinical evidence supporting its potential in oncology and beyond. The guide meticulously summarizes quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows.
Digitoxin, traditionally used in the management of heart failure and certain cardiac arrhythmias, is now being investigated for its potent anti-cancer and anti-angiogenic properties. This guide synthesizes the current body of research, presenting a compelling case for the repositioning of this well-established drug.
Core Therapeutic Applications and Mechanism of Action
Digitoxin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing cardiac contractility. However, emerging research, detailed in this guide, reveals that this same mechanism, along with other downstream effects, contributes to its anti-tumor and anti-angiogenic activities.
dot
Caption: General mechanism of action of Digitoxin leading to increased intracellular calcium and downstream effects on cancer cells.
Anti-Cancer Activity: Preclinical Evidence
A growing body of preclinical research demonstrates digitoxin's cytotoxic effects against a wide array of human cancer cell lines. This guide consolidates the available quantitative data on its half-maximal inhibitory concentrations (IC50).
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| K-562 | Chronic Myelogenous Leukemia | 6.4 | [1] |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | [2] |
| MCF-7 | Breast Adenocarcinoma | 3 - 33 | [2] |
| UACC-62 | Malignant Melanoma | 3 - 33 | [2] |
| A549 | Non-Small Cell Lung Cancer | 440 | [3] |
| DU-145 | Prostate Cancer | 440 | [3] |
| HCT-116 | Colon Cancer | 440 | [3] |
| Hep 3B2 | Hepatocellular Carcinoma | 440 | [3] |
| HT-29 | Colon Cancer | 68 | [3] |
| SKOV-3 | Ovarian Cancer | 400 | [4] |
Anti-Angiogenic Effects
Beyond its direct cytotoxic effects, digitoxin has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis. Studies have demonstrated its ability to impede the migration and tubularization of human umbilical vein endothelial cells (HUVECs). A key target in this process is the Focal Adhesion Kinase (FAK).
dot
Caption: Digitoxin's inhibitory effect on FAK phosphorylation, a key step in pro-angiogenic signaling.
Clinical Evidence: The DIGIT-HF Trial
A landmark clinical study, the DIGIT-HF trial, has provided valuable insights into the clinical profile of digitoxin in a contemporary heart failure population. This randomized, double-blind, placebo-controlled trial investigated the efficacy and safety of digitoxin in patients with advanced chronic heart failure with reduced ejection fraction (HFrEF).
| Outcome | Hazard Ratio (95% CI) | p-value | Citation |
| Primary Composite: All-cause mortality or hospitalization for worsening heart failure | 0.82 (0.69 - 0.98) | 0.03 | [5] |
| All-cause mortality | 0.86 (0.69 - 1.07) | - | [5] |
| First hospitalization for worsening heart failure | 0.85 (0.69 - 1.05) | - | [5] |
Patient Demographics (Intention-to-Treat Population)
| Characteristic | Digitoxin Group (n=613) | Placebo Group (n=599) | Citation |
| Mean Age (years) | 66 | 66 | [6] |
| Female (%) | 20 | 20 | [6] |
| Mean LVEF (%) | 29 | 29 | [6] |
| NYHA Class III or IV (%) | 70 | 70 | [6] |
Detailed Experimental Protocols
This technical guide provides step-by-step methodologies for key in vitro assays used to evaluate the therapeutic potential of digitoxin.
1. Cell Viability Assessment (MTT Assay)
dot
Caption: A standardized workflow for determining cell viability using the MTT assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of digitoxin and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Cell Migration Assessment (Wound Healing/Scratch Assay)
dot
Caption: The experimental workflow for assessing cell migration using the wound healing assay.
Protocol Details:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of digitoxin or a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch at defined locations using a phase-contrast microscope.
-
Incubation and Imaging: Incubate the plate at 37°C and capture images of the same locations at regular time intervals (e.g., every 6, 12, or 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
3. Western Blot Analysis of FAK Phosphorylation
Protocol Details:
-
Cell Lysis: Treat HUVECs with pro-angiogenic growth factors in the presence or absence of digitoxin. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK (Tyr576/577) and total FAK, diluted in 5% BSA/TBST according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated FAK to total FAK.
This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of digitoxin. The presented data and protocols are intended to facilitate further investigation into its mechanisms of action and to accelerate its potential translation into novel therapeutic strategies for cancer and other diseases.
References
- 1. researchhub.com [researchhub.com]
- 2. clyte.tech [clyte.tech]
- 3. broadpharm.com [broadpharm.com]
- 4. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Digitoxin improves outcomes in advanced heart failure [escardio.org]
Digicitrin's Interaction with Specific Proteins: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the interactions between the cardiac glycoside Digicitrin (likely a variant or misspelling of Digitoxin or Digoxin) and its target proteins. Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a crucial enzyme for maintaining cellular ion homeostasis. However, recent research has unveiled a broader spectrum of protein interactions and signaling pathways modulated by these compounds, opening new avenues for their therapeutic application in areas such as oncology and osteoarthritis. This guide will delve into the molecular interactions of Digoxin and Digitoxin as representative cardiac glycosides, summarize key quantitative data, provide detailed experimental protocols for studying these interactions, and visualize the associated signaling pathways and experimental workflows.
Quantitative Data on Protein Interactions
The following table summarizes the quantitative data regarding the interaction of Digoxin and Digitoxin with plasma proteins. This data is crucial for understanding the pharmacokinetics and bioavailability of these compounds.
| Compound | Protein Target | Binding Percentage | Method | Reference |
| Digoxin | Plasma Proteins | 21.2% - 40% | Equilibrium Dialysis, Ultrafiltration | [1][2] |
| Albumin | ~25% | Not Specified | [3] | |
| Digitoxin | Plasma Proteins | 95.7% - 97% | Equilibrium Dialysis | [2][4] |
| Albumin | Almost exclusively | Dialysis Experiments | [4] |
Core Interaction: Inhibition of Na+/K+-ATPase
The primary and most well-characterized protein interaction of Digoxin and Digitoxin is with the α-subunit of the Na+/K+-ATPase (sodium-potassium pump). This enzyme is an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of most animal cells.
Mechanism of Action
Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[5] This binding event locks the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent conformational changes necessary for ion transport. The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally pumps calcium out of the cell. The resulting increase in intracellular calcium concentration enhances the contractility of cardiac muscle cells (a positive inotropic effect), which is the basis for its use in heart failure.[6]
Expanded Protein Interaction Profile
Beyond the Na+/K+-ATPase, recent studies have identified other protein targets and signaling pathways affected by cardiac glycosides.
-
Low-Density Lipoprotein Receptor-Related Protein 4 (LRP4): Digoxin has been identified as a novel binding partner for LRP4. This interaction is implicated in the chondroprotective effects of Digoxin, suggesting its potential for treating osteoarthritis. Deletion of LRP4 was shown to abolish the regulatory effects of Digoxin on chondrocytes.[7]
-
Proto-oncogene tyrosine-protein kinase Src: Digoxin has been shown to inhibit the activity of Src, a non-receptor tyrosine kinase involved in various signaling pathways that regulate cell growth and differentiation.[8] This inhibition contributes to the anti-cancer properties of Digoxin by disrupting pathways crucial for cancer cell proliferation and progression.[8]
Impact on Cellular Signaling Pathways
The interaction of cardiac glycosides with their protein targets triggers a cascade of downstream signaling events.
-
NF-κB Pathway: Digoxin has been shown to inhibit the NF-κB signaling pathway. This inhibition suppresses the expression of NF-κB target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and cyclin D1, contributing to its anti-tumor effects.[9]
-
mTOR and ERK1/2 Signaling Pathways: In non-small cell lung cancer cells, Digoxin has been observed to induce autophagy and inhibit cell growth by regulating the mTOR and ERK1/2 signaling pathways.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound (cardiac glycosides) with proteins.
Equilibrium Dialysis for Protein Binding Assessment
This method is used to determine the fraction of a drug that binds to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane (e.g., molecular weight cutoff of 12-14 kDa)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (Digoxin or Digitoxin)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the dialysis unit by hydrating the dialysis membrane according to the manufacturer's instructions.
-
Spike the human plasma with the test compound at the desired concentration.
-
Add the spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to the other chamber.
-
Seal the unit and incubate at 37°C with gentle agitation for a predetermined time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both samples using a validated LC-MS/MS method.
-
Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway upon treatment with a cardiac glycoside.
Materials:
-
Cell culture reagents
-
Test compound (Digoxin or Digitoxin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat them with the test compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase and its inhibition by cardiac glycosides.
Materials:
-
Tissue or cell homogenates containing Na+/K+-ATPase
-
Assay buffer (e.g., containing MgCl2, KCl, NaCl, and ATP)
-
Test compound (Digoxin or Digitoxin)
-
Ouabain (a specific Na+/K+-ATPase inhibitor, for control)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the assay buffer and the enzyme source.
-
Add the test compound at various concentrations to the reaction mixtures. Include a control with ouabain to determine the specific Na+/K+-ATPase activity.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.
-
Determine the inhibitory effect of the test compound by comparing the activity in its presence to the control activity.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathways modulated by this compound (cardiac glycosides).
Experimental Workflow Diagram
Caption: General workflow for investigating this compound-protein interactions.
References
- 1. Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 4. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. znaturforsch.com [znaturforsch.com]
An In-depth Guide to the Pharmacokinetics and Pharmacodynamics of Cardiac Glycosides: Digitoxin and Digoxin
Disclaimer: The term "Digicitrin" does not correspond to a recognized compound in scientific literature. The following guide is based on the strong likelihood that the intended subjects were Digitoxin and Digoxin , two closely related and well-researched cardiac glycosides. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Digitoxin and Digoxin are cardiac glycosides historically derived from the foxglove plant (Digitalis purpurea and Digitalis lanata, respectively)[1][2][3]. For centuries, they have been pivotal in the management of heart failure and certain cardiac arrhythmias, such as atrial fibrillation[2][3][4][5]. Their therapeutic effect is primarily mediated by their inhibitory action on the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells[1][4][5][6]. Despite their long history of clinical use, their narrow therapeutic index necessitates a thorough understanding of their pharmacokinetic and pharmacodynamic profiles to ensure safe and effective application. This guide provides a detailed overview of their absorption, distribution, metabolism, excretion, and mechanism of action, supported by quantitative data and a visualization of the core signaling pathway.
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of both Digitoxin and Digoxin is the positive inotropic (increased contractility) and negative chronotropic (decreased heart rate) action on the myocardium[2].
Core Mechanism: The central mechanism is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes[1][5][6][7]. This inhibition leads to a cascade of intracellular events:
-
Increased Intracellular Sodium: By blocking the pump, the efflux of sodium ions (Na+) from the cell is reduced, leading to an increase in the intracellular Na+ concentration[1][8].
-
Altered Sodium-Calcium Exchange: The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the expulsion of intracellular calcium ions (Ca2+) from the cell[1][8].
-
Increased Intracellular Calcium: The net result is an accumulation of intracellular Ca2+[1][6].
-
Enhanced Contractility: Higher concentrations of intracellular Ca2+ are taken up by the sarcoplasmic reticulum and subsequently released during each action potential. This makes more Ca2+ available to bind to the contractile protein troponin-C, leading to a more forceful contraction of the heart muscle[1].
Additionally, these glycosides have parasympathomimetic effects, stimulating the vagus nerve, which contributes to a reduced heart rate by slowing conduction through the sinoatrial (SA) and atrioventricular (AV) nodes[1][2].
Signaling Pathway Diagram
Caption: Mechanism of action for Digitoxin and Digoxin.
Pharmacokinetics
While both drugs share a mechanism of action, their pharmacokinetic profiles differ significantly, which is critical for clinical decision-making, particularly concerning patient renal and hepatic function.
Pharmacokinetic Data: Digitoxin
Digitoxin is characterized by its long half-life and primary elimination through the liver. This makes it a potential option for patients with impaired kidney function[4].
| Parameter | Value | Source |
| Bioavailability (Oral) | 98-100% | [4] |
| Protein Binding | 90-97% | [4][9] |
| Volume of Distribution (Vd) | ~0.6 L/kg | [9][10] |
| Metabolism | Hepatic (CYP3A4) | [4] |
| Elimination Half-Life | 7-8 days | [4][10] |
| Excretion | 60% Renal, 40% Fecal | [4] |
| Therapeutic Plasma Conc. | 15-25 ng/mL | [9] |
| Toxic Plasma Conc. | >35-40 ng/mL | [9] |
Pharmacokinetic Data: Digoxin
In contrast to Digitoxin, Digoxin is primarily eliminated by the kidneys, and its use requires careful monitoring in patients with renal impairment.
| Parameter | Value | Source |
| Bioavailability (Oral) | 60-80% | [7][8][11] |
| Protein Binding | 20-30% | [7][8][11] |
| Volume of Distribution (Vd) | ~8.3 L/kg | [10] |
| Metabolism | Minor (16%) | [8] |
| Elimination Half-Life | 36-48 hours | [8][11] |
| Excretion | Primarily Renal (unchanged) | [7][8][11] |
| Therapeutic Plasma Conc. | 0.5-1.5 ng/mL | [1] |
Experimental Protocols & Methodologies
The data presented in this guide are derived from various clinical and preclinical studies. While specific, detailed protocols for every cited value are beyond the scope of this summary, the general methodologies employed in pharmacokinetic and pharmacodynamic studies of these compounds are outlined below.
Pharmacokinetic Analysis
A common experimental workflow for determining the pharmacokinetic parameters of a drug like Digitoxin or Digoxin involves the following steps:
-
Study Population: Healthy volunteers or patient populations are selected.
-
Drug Administration: A single intravenous (IV) or oral dose of the drug is administered[10]. The IV route is often used to establish a baseline for 100% bioavailability.
-
Serial Blood Sampling: Blood samples are collected at multiple, predetermined time points over a period sufficient to characterize the absorption, distribution, and elimination phases (e.g., over 48 hours for Digoxin, or 14 days for Digitoxin)[10].
-
Plasma Concentration Measurement: Drug concentrations in the plasma are quantified using validated analytical methods, such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[12][13].
-
Pharmacokinetic Modeling: The resulting plasma concentration-time data are fitted to pharmacokinetic models (e.g., a two-compartment open model for Digitoxin) to calculate parameters like Vd, clearance, and elimination half-life[9].
Experimental Workflow Diagram
Caption: A typical experimental workflow for a pharmacokinetic study.
Pharmacodynamic Assessment
Pharmacodynamic effects are evaluated by measuring physiological responses in subjects following drug administration.
-
Subject Monitoring: Healthy volunteers receive an IV infusion of the glycoside or a saline control[10].
-
Cardiovascular Measurements: Key cardiovascular parameters are recorded at baseline and at various time points post-infusion. These include:
-
Correlation Analysis: The observed changes in pharmacodynamic markers (like EF) are correlated with the measured plasma drug concentrations to establish a dose-response relationship[10].
Drug Interactions and Clinical Considerations
The narrow therapeutic window of both Digitoxin and Digoxin makes them susceptible to clinically significant drug interactions.
-
Electrolyte Imbalance: Hypokalemia (low potassium) enhances the binding of cardiac glycosides to the Na+/K+-ATPase, increasing the risk of toxicity[7]. Therefore, co-administration with diuretics that deplete potassium must be closely monitored[4]. Hypercalcemia and hypomagnesemia can also increase the risk of arrhythmia[4][7].
-
Metabolic Interactions (Digitoxin): Drugs that inhibit or induce the CYP3A4 enzyme can alter the metabolism of Digitoxin. For example, inhibitors like clarithromycin can increase its levels, while inducers like rifampicin can decrease them[4].
-
Renal Clearance Interactions (Digoxin): Various drugs can affect the renal clearance of Digoxin, altering its plasma concentration.
Conclusion
Digitoxin and Digoxin are potent cardiac glycosides with well-defined pharmacodynamic effects centered on the inhibition of the Na+/K+-ATPase pump. Their clinical utility is tempered by a narrow therapeutic range and significant differences in their pharmacokinetic profiles, particularly their routes of elimination. A comprehensive understanding of these properties is essential for drug development professionals and researchers working to optimize cardiac therapies and for clinicians aiming to use these powerful agents safely and effectively.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Digitoxin used for? [synapse.patsnap.com]
- 4. Digitoxin - Wikipedia [en.wikipedia.org]
- 5. Digoxin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. litfl.com [litfl.com]
- 8. Digoxin - Wikipedia [en.wikipedia.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Pharmacokinetics and pharmacodynamics of intravenous digoxin and digitoxin | Semantic Scholar [semanticscholar.org]
- 11. Clinical pharmacokinetics of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics, pharmacokinetics and metabolism of digitoxin and derivatives in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absorption, distribution, metabolism, and excretion (ADME) of R,S-Goitrin in Radix Isatidis in rats by LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Efficacy of Cardiac Glycosides: Digitoxin and Digoxin
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the early-stage research on the efficacy of Digitoxin and Digoxin, two closely related cardiac glycosides. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available data from preclinical and clinical studies.
Core Mechanism of Action
Digitoxin and Digoxin primarily exert their therapeutic effects by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in heart muscle cells.[1][2] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell.[3][4] The increased intracellular calcium enhances the contractility of the heart muscle, an effect known as positive inotropy.[3][4]
Beyond this primary mechanism, these cardiac glycosides also influence cellular signaling pathways. Research has shown that they can modulate the activity of Src, a non-receptor tyrosine kinase, and downstream pathways involving PI3K, Akt, and ERK1/2.[5][6] These pathways are crucial in regulating cell growth, differentiation, and survival, and their modulation by Digitoxin and Digoxin is an area of active investigation, particularly in the context of cancer research.[5]
Quantitative Data from In-Vitro Efficacy Studies
The following tables summarize quantitative data from various in-vitro studies on the efficacy of Digitoxin and Digoxin.
Table 1: Inhibition of Na+/K+-ATPase Activity
| Compound | Cell/Tissue Type | IC50 Value | Reference |
| Digoxin | Human Erythrocyte Membranes | 4.64 ± 0.07 µM (high affinity isoform) | [7] |
| Digoxin | Porcine Cerebral Cortex | 2.18 ± 0.20 µM (high affinity isoform) | [7] |
| Ouabain (related cardiac glycoside) | MDA-MB-231 cells | 89 nM | [8] |
| Digoxin | MDA-MB-231 cells | ~164 nM | [8] |
| Ouabain (related cardiac glycoside) | A549 cells | 17 nM | [8] |
| Digoxin | A549 cells | 40 nM | [8] |
Table 2: Anti-proliferative Effects on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Digitoxin | Various Human Cancer Cell Lines | 3-33 nM | [9] |
| Digitoxin | Renal Adenocarcinoma (TK-10) | Hypersensitive | [9] |
Experimental Protocols
1. Na+/K+-ATPase Inhibition Assay (Spectrophotometric Method)
This protocol is a representative method for determining the inhibitory effect of cardiac glycosides on Na+/K+-ATPase activity.
-
Enzyme Preparation: Prepare Na+/K+-ATPase from a suitable source, such as porcine cerebral cortex or human erythrocyte membranes.
-
Reaction Medium: The standard assay medium contains MgCl2, NaCl, KCl, and ATP in a buffered solution (e.g., Tris-HCl).
-
Inhibitor Addition: Add varying concentrations of the cardiac glycoside (e.g., Digitoxin, Digoxin) to the reaction medium.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the medium. Incubate at a controlled temperature (e.g., 37°C).
-
Measurement of Phosphate Release: The hydrolysis of ATP by Na+/K+-ATPase releases inorganic phosphate (Pi). The amount of Pi liberated is measured using a modified spectrophotometric procedure at a wavelength of 690 nm.[10]
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11] The kinetic parameters, Vmax and Km, can be determined by varying the substrate (ATP) concentration in the presence and absence of the inhibitor.[10]
2. Clinical Trial Protocol for Heart Failure (Representative)
This protocol outlines the general design of a clinical trial investigating the efficacy of a cardiac glycoside in patients with heart failure.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, event-driven outcome trial.[12]
-
Patient Population: Patients with chronic heart failure and a reduced left ventricular ejection fraction (LVEF).[12] Specific inclusion and exclusion criteria are defined based on the New York Heart Association (NYHA) functional class, LVEF, and other clinical parameters.[13]
-
Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either the investigational drug (e.g., low-dose Digoxin) or a matching placebo. Both patients and investigators are blinded to the treatment allocation.[12]
-
Dosing and Administration: The drug is administered orally once daily. Dose adjustments may be made based on serum drug concentrations to maintain a target therapeutic range.[12]
-
Primary Endpoint: A composite of cardiovascular mortality and hospitalizations for worsening heart failure.[12]
-
Secondary Endpoints: May include all-cause mortality, recurrent hospital admissions, and changes in quality of life.[12][14]
-
Data Collection and Analysis: Data on clinical events, vital signs, and laboratory parameters are collected at regular follow-up visits. Statistical analyses are performed to compare the outcomes between the treatment and placebo groups.[12][14]
Signaling Pathways and Experimental Workflows
Mechanism of Action Signaling Pathway
Caption: Primary mechanism of action of Digoxin and Digitoxin.
Downstream Signaling Pathway
Caption: Downstream signaling pathways modulated by Digoxin.
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Workflow for Na+/K+-ATPase inhibition assay.
References
- 1. Digitoxin - Wikipedia [en.wikipedia.org]
- 2. Digoxin: A systematic review in atrial fibrillation, congestive heart failure and post myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Na,K-ATPase mediated and cardiotonic induced signaling in health and disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of low-dose digoxin in patients with heart failure. Rationale and design of the DECISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DIGitoxin to Improve ouTcomes in patients with advanced chronic Heart Failure (DIGIT‐HF): Baseline characteristics compared to recent randomized controlled heart failure trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Digicitrin (Digoxin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the laboratory synthesis of Digicitrin, a cardiac glycoside commonly known as Digoxin. The synthesis is a complex, multi-step process involving the preparation of a steroidal aglycone and a specific trisaccharide moiety, followed by their stereoselective coupling. The protocols outlined below are based on established chemical literature and are intended for use by qualified laboratory personnel.
Overview of the Synthetic Strategy
The total synthesis of Digoxin is a convergent process. This strategy involves the separate synthesis of two key intermediates: the aglycone, Digoxigenin, and the trisaccharide, D-digitoxose trimer. These two fragments are then coupled in a glycosylation reaction, followed by deprotection steps to yield the final product, Digoxin.
A highly efficient synthesis of Digoxin has been reported with a 9-step longest linear sequence and an overall yield of 41%.[1][2] The key to a successful synthesis lies in the stereocontrol of the glycosylation reactions to form the desired β-glycosidic linkages.[3]
Experimental Protocols
Synthesis of the Trisaccharide Donor
The trisaccharide portion of Digoxin is composed of three units of D-digitoxose. A common strategy for its synthesis is the iterative application of glycosylation reactions to build the sugar chain, often in the form of a glycal donor to facilitate the subsequent coupling with the aglycone. The Mislow-Evans rearrangement has been utilized as a key reaction to construct the digitoxose-derived glycals.[4]
Protocol: Iterative Synthesis of the Digoxose Trisaccharide Glycal
This protocol is a generalized representation based on iterative glycal assembly methods.
-
Step 1: Preparation of the Monosaccharide Building Block. Start with a suitable protected monosaccharide precursor. The synthesis of the digoxose glycal donor can be achieved through a scalable process.[4]
-
Step 2: First Glycosylation. Couple the initial monosaccharide glycal with a protected digitoxose acceptor using a suitable catalyst, such as a palladium complex, to form the disaccharide.[5]
-
Step 3: Iteration. Repeat the glycosylation process by coupling the disaccharide with another protected digitoxose unit to form the trisaccharide.
-
Step 4: Functional Group Manipulation. Convert the terminal sugar unit into a reactive glycal donor, which is then ready for coupling with the aglycone.
Preparation of the Aglycone: Digoxigenin
Digoxigenin can be isolated from natural sources or prepared through synthetic modifications of other available steroids. For the purpose of total synthesis, it is often prepared from a more readily available starting material.
Protocol: Preparation of Acetylated Digoxigenin
In many synthetic routes, a protected form of Digoxigenin, such as acetylated Digoxigenin, is used as the glycosyl acceptor.[1]
-
Step 1: Starting Material. Begin with a suitable steroid precursor.
-
Step 2: Hydroxylations and Functional Group Interconversions. Introduce the necessary hydroxyl groups at positions C3, C12, and C14 through a series of stereoselective oxidation and reduction reactions.
-
Step 3: Lactone Formation. Construct the characteristic α,β-unsaturated γ-lactone ring at C17.
-
Step 4: Acetylation. Protect the C3 hydroxyl group as an acetate to prevent side reactions during glycosylation.
Glycosylation of Digoxigenin with the Trisaccharide Donor
This is a critical step where the trisaccharide and the aglycone are joined. Gold(I)-catalyzed glycosylation has been shown to be highly efficient for this transformation.[2]
Protocol: Gold(I)-Catalyzed Glycosylation [2]
-
Reaction Setup. To a solution of the trisaccharide donor (1.0 equiv) and acetylated Digoxigenin (2.0 equiv) in dry dichloromethane (CH₂Cl₂), add freshly activated 4 Å molecular sieves. Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Catalyst Addition. Add Ph₃PAuOTf (0.2 equiv) to the mixture at the appropriate temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC) until the donor is completely consumed.
-
Work-up and Purification. Upon completion, filter the reaction mixture and concentrate it under reduced pressure. Purify the residue by silica gel column chromatography to obtain the protected Digoxin.
Deprotection and Final Product Isolation
The final step is the removal of any protecting groups from the sugar and aglycone moieties to yield Digoxin.
Protocol: Deprotection
-
Step 1: Removal of Acyl Protecting Groups. Treat the protected Digoxin with a mild base, such as sodium methoxide in methanol, to remove acetyl groups.
-
Step 2: Purification. Purify the crude Digoxin using techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the final product of high purity. The purity of the separated Digoxin can reach 99.8%.[6]
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Description | Reported Yield | Reference |
| 1 | Palladium-catalyzed β-glycosylation of digitoxigenin with a pyranone | 86% | [5] |
| 2 | Reductive rearrangement of the resulting allylic alcohols | 80% | [5] |
| 3 | Dihydroxylation to form the monodigitoxoside | 93% | [5] |
| 4 | Total synthesis of Digoxin (longest linear sequence of 9 steps) | 41% (overall) | [1][2] |
Table 2: Characterization Data for Synthetic Digoxin
| Analysis | Data | Reference |
| ¹H NMR | Consistent with the structure of Digoxin. | [2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 176.9, 174.0, 115.8, 99.1, 99.0, 95.3, 84.3, 81.9, 81.6, 73.3, 73.0, 72.7, 72.1, 69.1, 67.6, 67.5, 67.0, 66.3, 66.1, 55.7, 45.2, 40.5, 38.4, 38.3, 37.9, 36.3, 34.7, 32.4, 31.6, 30.2, 29.7, 29.6, 26.8, 26.4, 26.0, 23.7, 21.3, 18.4, 18.0, 9.4. | [2] |
| HRMS (ESI) | m/z calcd for C₄₁H₆₄O₁₄Na [M + Na]⁺: 803.4188; found: 803.4184. | [2] |
Mandatory Visualizations
Experimental Workflow for Digoxin Synthesis
Caption: Convergent synthesis workflow for Digoxin.
Signaling Pathway of Digoxin's Mechanism of Action
Digoxin's primary mechanism of action is the inhibition of the Na⁺/K⁺-ATPase pump in cardiac myocytes.[7][8][9][10][11] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na⁺-Ca²⁺ exchanger.[8][9] The elevated intracellular calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.[9][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Digoxin? [synapse.patsnap.com]
- 10. Digoxin - Wikipedia [en.wikipedia.org]
- 11. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Digicitrin (Digitoxin) Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digicitrin, also known as digitoxin, is a cardiac glycoside that has demonstrated significant potential as an anticancer agent. Accumulating evidence from preclinical studies indicates that digitoxin can inhibit the growth and induce apoptosis in various cancer cell lines at concentrations that are clinically achievable.[1][2] This document provides detailed application notes and experimental protocols for the use of digitoxin in cell culture settings, intended to guide researchers in evaluating its therapeutic potential.
Mechanism of Action
Digitoxin exerts its anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium and can subsequently trigger apoptosis.[3] Beyond this, digitoxin has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
Notably, digitoxin has been found to suppress the expression of the proto-oncogene c-MYC.[1][4][5] This is achieved by inhibiting the nuclear factor of activated T-cells (NFAT), which is a crucial transcription factor for c-MYC.[1][4][5][6] The reduction in c-MYC levels leads to the activation of caspases and subsequent apoptotic cell death.[1][5]
Furthermore, digitoxin can inhibit the TNF-α/NF-κB signaling pathway.[3][7] It achieves this by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor, an essential step in the activation of NF-κB.[3] The inhibition of the NF-κB pathway contributes to the pro-apoptotic and anti-proliferative effects of digitoxin.[7][8]
Data Presentation
Table 1: IC50 Values of Digitoxin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | Not Specified | [4] |
| K-562 | Leukemia | 6.4 ± 0.4 | Not Specified | [5] |
| MCF-7 | Breast Adenocarcinoma | 3 - 33 | Not Specified | [5] |
| HeLa | Cervical Cancer | 28 | 48 hours | [9] |
| SKOV-3 | Ovarian Cancer | 400 | 24 and 48 hours | [10][11] |
| H1975 | Non-Small Cell Lung Cancer | ~50 | 72 hours | [12] |
| A549 | Non-Small Cell Lung Cancer | ~100 | 72 hours | [12] |
| HepG2/ADM | Doxorubicin-resistant Hepatoma | 52.29 ± 6.26 | 48 hours | [12] |
| HCT116 | Colon Cancer | Not Specified | Not Specified | [9] |
| MHCC97H | Hepatoma | Not Specified | Not Specified | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of digitoxin on cancer cells.
Materials:
-
Digitoxin (stock solution prepared in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of digitoxin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the digitoxin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest digitoxin concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by digitoxin using flow cytometry.
Materials:
-
Digitoxin
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of digitoxin for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of digitoxin on cell cycle distribution.
Materials:
-
Digitoxin
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with digitoxin for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression of key signaling proteins (e.g., c-MYC, NF-κB, Caspases) following digitoxin treatment.
Materials:
-
Digitoxin
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for c-MYC, p65 NF-κB, cleaved Caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with digitoxin, then lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Colony Formation Assay
This protocol is to assess the long-term effect of digitoxin on the proliferative capacity of single cells.
Materials:
-
Digitoxin
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500 cells) per well in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of digitoxin for a specified period (e.g., 24 hours).
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Mandatory Visualizations
Caption: Digitoxin's multifaceted mechanism of action.
Caption: Workflow for evaluating digitoxin in cell culture.
References
- 1. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grupo.us.es [grupo.us.es]
- 3. pnas.org [pnas.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Digitoxin inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Cardiac Glycosides (Digitoxin and Digoxin) in Animal Models
A Note on "Digicitrin": The term "this compound" does not correspond to a recognized compound in the scientific literature. It is presumed to be a typographical error for "Digitoxin" or "Digoxin," two well-studied cardiac glycosides. This document provides detailed information and protocols for the use of Digitoxin and Digoxin in experimental animal models.
Audience
This guide is intended for researchers, scientists, and drug development professionals working with animal models in preclinical research.
Application Notes
Mechanism of Action
Digitoxin and Digoxin belong to the class of cardiac glycosides, compounds that are potent inhibitors of the cellular Na+/K+-ATPase pump.[1] This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1]
The primary mechanism of action involves the following steps:
-
Inhibition of Na+/K+-ATPase: By binding to the Na+/K+-ATPase, these drugs prevent the pumping of three sodium ions out of the cell in exchange for two potassium ions into the cell.[1]
-
Increase in Intracellular Sodium: This inhibition leads to an accumulation of intracellular sodium.[1]
-
Altered Sodium-Calcium Exchange: The increased intracellular sodium concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger. This exchanger typically removes calcium from the cell, but the reduced sodium gradient diminishes its activity.[1]
-
Increase in Intracellular Calcium: Consequently, the intracellular calcium concentration rises.[1]
-
Enhanced Cardiac Contractility: In cardiac muscle cells, the elevated intracellular calcium leads to increased uptake of calcium into the sarcoplasmic reticulum. This results in a greater release of calcium during each action potential, enhancing the force of myocardial contraction (a positive inotropic effect).[1]
Beyond the heart, this mechanism can influence various cellular processes, which is being explored in other therapeutic areas.
Applications in Animal Models
Digitoxin and Digoxin have been utilized in a range of animal models to study their therapeutic potential and toxicological profiles.
-
Heart Failure: These compounds are classically used to model the treatment of heart failure. In rat models of myocardial infarction-induced heart failure, long-term administration of digitoxin has been shown to improve cardiac function, reduce myocardial hypertrophy, and prolong survival.[2][3]
-
Cardiac Arrhythmias: Digoxin is used to induce and study cardiac arrhythmias in animal models such as guinea pigs and dogs.[4][5][6] These models are valuable for understanding the electrophysiological effects of the drug and for testing anti-arrhythmic interventions.
-
Autoimmune and Inflammatory Diseases: Recent research has explored the immunomodulatory effects of these glycosides. For instance, Digoxin has been shown to inhibit the development of experimental autoimmune uveitis (EAU) in mice.[7] It has also been investigated for its potential to promote myelin regeneration in mouse models of multiple sclerosis.[8]
-
Neurobiology: Studies in mice have also investigated the neurobehavioral effects of Digoxin at different doses.[9][10]
Pharmacokinetics and Species-Specific Considerations
The pharmacokinetic profiles of Digitoxin and Digoxin vary significantly across different animal species, which is a critical consideration for experimental design.
-
Absorption and Bioavailability: Oral bioavailability can be variable. For example, in dogs, the bioavailability of Digoxin elixir is higher than that of tablets (71.4% vs. 58.0%).[11] In horses, the oral bioavailability of Digoxin is approximately 23.38%.[12]
-
Distribution: Both drugs have a large volume of distribution due to their affinity for various tissues, including skeletal and cardiac muscle.[13] Dosing should be based on lean body mass as adipose tissue does not serve as a reservoir.[13]
-
Metabolism and Elimination: Digitoxin is primarily eliminated by the liver, making it a potential option for subjects with renal impairment.[14] In contrast, Digoxin is mainly cleared by the kidneys.[13] The half-life of these drugs differs substantially between species (see Table 1).
-
Species Sensitivity: There are notable differences in sensitivity to cardiac glycosides among species. For instance, rats are significantly more resistant to the toxic effects of Digoxin compared to guinea pigs.[15] Mice are also known to be more resistant than humans due to polymorphisms in the murine Na+/K+-ATPase.[7]
Toxicity and Adverse Effects
Cardiac glycosides have a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[16]
-
Cardiac Toxicity: The most significant adverse effects are cardiac arrhythmias, including ventricular tachycardia and fibrillation.[17]
-
Extracardiac Toxicity: Non-cardiac signs of toxicity often precede cardiac effects and include gastrointestinal issues (nausea, vomiting, diarrhea), neurological symptoms (lethargy, confusion), and visual disturbances.[17] In animal models, high doses can lead to histopathological changes in vital organs such as the liver, kidneys, heart, and brain.[18]
-
Monitoring: Close monitoring of animals for signs of toxicity is crucial. This may include regular observation for changes in behavior, appetite, and gastrointestinal function, as well as electrocardiogram (ECG) monitoring in cardiac studies.[19] Serum drug levels should also be monitored where possible.[19]
Data Presentation
Table 1: Pharmacokinetic Parameters of Digoxin in Different Animal Species
| Species | Administration Route | Dose | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
| Rat | Intravenous | 1 mg/kg | 2.5 hours | 3.6 L/kg | 5.77 ml/min | [20] |
| Dog | Intravenous | 30 µg/kg | 30.1 hours | 12.4 L/kg | - | [11] |
| Horse | Intravenous | 22 µg/kg | 16.9 hours | 5.003 L/kg | - | [12][21] |
| Duck | Intravenous | 0.066 mg/kg | 8.30 hours | 14.7 L/kg | 1.54 L/h/kg | [22] |
| Rooster | Intravenous | 0.33 mg/kg | 6.67 hours | 3.13 L/kg | 0.461 L/h/kg | [22] |
| Turkey | Intravenous | 0.066 mg/kg | 23.7 hours | 2.27 L/kg | 0.136 L/h/kg | [22] |
Table 2: Dosing Regimens of Digitoxin and Digoxin in Various Animal Models
| Compound | Animal Model | Species | Dose | Administration Route | Application | Reference |
| Digitoxin | Heart Failure (Myocardial Infarction) | Rat | 0.1 mg/100g chow/day | Oral (in chow) | Chronic treatment to improve survival | [3] |
| Digoxin | Experimental Autoimmune Uveitis (EAU) | Mouse | 1 or 2 mg/kg/day | Intraperitoneal | Daily for 13 days to inhibit EAU induction | [7] |
| Digoxin | Multiple Sclerosis (Cuprizone model) | Mouse | 0.3 mg/kg | Intraperitoneal | Every other day to promote remyelination | [8] |
| Digoxin | Arrhythmia Induction | Guinea Pig | 50 µg/kg/min | Intravenous infusion | To induce ventricular arrhythmias | [4] |
| Digoxin | Heart Failure | Dog | 0.0125 mg/kg/day | Intravenous | Therapeutic dosage regimen | [5] |
| Digoxin | Neurobehavioral Study | Mouse | 5 or 10 µg/kg/day | Oral | Daily for 20 days | [9] |
Table 3: Toxic Doses of Digoxin in Different Animal Species
| Species | Administration Route | Toxic Dose | Observation | Reference |
| Dog | Intravenous | > 0.177 mg/kg | Acute toxicity | [23] |
| Rat | Subcutaneous | AD50: 13.0 mg/kg; LD50: 30.0 mg/kg | Arrhythmogenic and lethal doses | [15] |
| Guinea Pig | Subcutaneous | AD50 & LD50: 0.60 mg/kg | Arrhythmogenic and lethal doses | [15] |
| Mouse | Oral | 5 mg/kg/day for 7 days | Myocardial necrosis and cellular infiltration | [24] |
Experimental Protocols
Protocol 1: Preparation of Digoxin Solution for Injection
Materials:
-
Digoxin powder (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of Digoxin powder in a sterile microcentrifuge tube.
-
Dissolve the Digoxin in a small volume of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of Digoxin in 1 ml of DMSO to make a 10 mg/ml stock.
-
For injection, dilute the stock solution in sterile PBS to the final desired concentration. For a 2 mg/kg dose in a 25g mouse (assuming an injection volume of 100 µl), the final concentration would be 0.5 mg/ml.
-
Ensure the final concentration of DMSO in the injected solution is low (typically ≤1%) to avoid solvent toxicity.[7]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Draw the solution into a sterile syringe for administration.
Protocol 2: Administration to Rodent Models
A. Oral Gavage (for mice and rats)
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the prepared drug solution.
-
Carefully withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of distress.
B. Intraperitoneal (IP) Injection (for mice and rats)
-
Restrain the animal to expose the abdomen.
-
Tilt the animal's head downwards slightly.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
Protocol 3: Heart Failure Model in Rats (Post-Myocardial Infarction)
This protocol is adapted from studies investigating the long-term effects of Digitoxin.[2][3]
Workflow:
-
Animal Model Induction:
-
Surgically induce myocardial infarction (MI) in adult female Wistar rats by ligating the left anterior descending coronary artery.
-
Perform echocardiography to confirm the size of the infarction. Include only animals with a significant infarct size (e.g., >35% of the left ventricle).
-
-
Group Allocation:
-
Randomly assign the infarcted rats to a control group (receiving standard chow) and a treatment group (receiving chow containing Digitoxin).
-
Include a sham-operated group for comparison.
-
-
Drug Administration:
-
Prepare rat chow containing Digitoxin at a concentration calculated to deliver a specific daily dose (e.g., 0.1 mg/100g of chow).[3]
-
Provide the medicated or standard chow to the respective groups for the duration of the study (e.g., 120 days).
-
-
Monitoring and Endpoints:
-
Monitor animal survival and general health daily.
-
At the end of the treatment period, perform functional assessments such as echocardiography and hemodynamic measurements.
-
Collect heart tissue for histological analysis (e.g., cardiomyocyte size, collagen content) and molecular analysis (e.g., Western blotting for calcium-binding proteins).
-
Mandatory Visualizations
Caption: Cellular mechanism of action of Digitoxin and Digoxin.
Caption: A typical experimental workflow for in vivo studies.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Digitoxin Attenuates Heart Failure, Reduces Myocardial Hypertrophy, and Preserves the Calcium-Binding Proteins in Infarcted Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digitoxin prolongs survival of female rats with heart failure due to large myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digoxin and digoxin derivative induced arrhythmias: in vitro binding and in vivo abolition of arrhythmias by digoxin immune Fab (DIGIBAND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitation of lethal ventricular arrhythmias by therapeutic digoxin in conscious post infarction dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxin-induced ventricular arrhythmias in the guinea pig heart in vivo: evidence for a role of endogenous catecholamines in the genesis of delayed afterdepolarizations and triggered activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Digoxin Inhibits Induction of Experimental Autoimmune Uveitis in Mice, but Causes Severe Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing the cardiac glycoside digoxin to stimulate myelin regeneration in chemically‐induced and immune‐mediated mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, bioavailability, and dosage regimens of digoxin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A pharmacokinetic study of digoxin in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Digoxin – Pharmacokinetics [sepia2.unil.ch]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. Comparison of digoxin-induced cardiac toxicity in resistant and sensitive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Digoxin: Pharmacology and toxicology-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. vcahospitals.com [vcahospitals.com]
- 20. Pharmacokinetics of digoxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. madbarn.com [madbarn.com]
- 22. Pharmacokinetics of single doses of digoxin administered intravenously to ducks, roosters, and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. vetmeds.org [vetmeds.org]
- 24. High doses of digoxin increase the myocardial nuclear factor-kB and CaV1.2 channels in healthy mice. A possible mechanism of digitalis toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Digitalis Glycosides (Digoxin/Digicitrin)
Introduction
Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), is a well-established pharmaceutical agent for treating heart failure and certain cardiac arrhythmias.[1][2][3] Accurate quantification of digoxin in various samples is crucial due to its narrow therapeutic window.[2] This document provides detailed application notes and protocols for the analytical detection of digoxin, which is likely what is referred to by "Digicitrin," a less common synonym or a potential misspelling for related digitalis glycosides like digitoxin. The methods described are primarily focused on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are standard techniques for the analysis of these compounds.[1][4]
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the quantification of digoxin in pharmaceutical formulations and for monitoring residues on manufacturing equipment.[4][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 12.5 µg/mL | [4] |
| Limit of Detection (LOD) | 0.015 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.050 µg/mL | [6] |
| Wavelength for Detection | 220 nm | [4][5] |
| Recovery from Surfaces | 78.7% - 85.9% | [4] |
| Precision (RSD) | < 6.3% | [4] |
Experimental Protocol: HPLC-UV Analysis of Digoxin
1. Objective: To quantify the concentration of digoxin in a given sample using HPLC with UV detection.
2. Materials and Reagents:
-
Digoxin reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for extraction)
-
Symmetry C18 column (e.g., 150 x 4.6 mm, 5 µm)[4]
-
Cotton swabs (for surface sampling)[4]
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (28:72, v/v)[4]
-
Flow Rate: 1.1 mL/min[4]
-
Column Temperature: 20°C[6]
-
Injection Volume: 100 µL[4]
-
Detection Wavelength: 220 nm[4]
5. Sample Preparation:
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Accurately weigh and crush a tablet.
-
Dissolve the powder in a known volume of the mobile phase to achieve a concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Surface Residue Analysis:
-
Moisten a cotton swab with methanol.[4]
-
Wipe a defined area of the surface to be tested.
-
Use a second, dry cotton swab to wipe the same area again.[4]
-
Place both swabs in a glass tube and add a suitable extraction solvent (e.g., water).[4]
-
Sonify for 15 minutes to extract the digoxin.[4]
-
Filter the resulting solution before injection.
-
6. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of standard solutions of digoxin at known concentrations to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the digoxin peak based on its retention time compared to the standard.
-
Quantify the amount of digoxin in the sample by comparing its peak area to the calibration curve.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the method of choice for detecting low concentrations of digoxin in complex biological matrices such as plasma, serum, and urine.[1][7][8]
Quantitative Data Summary
| Parameter | Matrix | Value | Reference |
| Linearity Range | Human Plasma | 0.100 - 10.0 ng/mL | [9] |
| Human Urine | 1.00 - 100 ng/mL | [9] | |
| Lower Limit of Quantification (LLOQ) | Human Serum | 0.1 ng/mL | [1] |
| Human Plasma | 10 pg/mL | [2] | |
| Intra- and Inter-batch Precision | Human Serum | < 12% | [1] |
| Bias | Human Serum | -9.1% to 10.7% | [1] |
Experimental Protocol: LC-MS/MS Analysis of Digoxin in Human Plasma
1. Objective: To determine the concentration of digoxin in human plasma samples with high sensitivity and specificity.
2. Materials and Reagents:
-
Digoxin reference standard
-
Digoxin-d3 (internal standard)[1]
-
Methyl tert-butyl ether (for extraction)[1]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
3. Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
4. Chromatographic Conditions:
-
Column: Reverse phase C18 column (e.g., Capcell C18)[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
5. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Digoxin: Precursor ion -> Product ion (specific m/z values to be optimized for the instrument used)
-
Digoxin-d3 (IS): Precursor ion -> Product ion
-
6. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (Digoxin-d3) solution.
-
Add methyl tert-butyl ether as the extraction solvent.[1]
-
Vortex mix thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
7. Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of digoxin in the sample using a calibration curve prepared in the same biological matrix.
Visualizations
References
- 1. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Digoxin vs. digitalis: Drug Toxicity, Side Effects, Dosages, Uses [medicinenet.com]
- 3. Digoxin - Wikipedia [en.wikipedia.org]
- 4. media.neliti.com [media.neliti.com]
- 5. A comparative trial of digoxin and digitoxin in the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxin | C41H64O14 | CID 2724385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Guidelines for prescription of the assay of digitalis glycosides by immunologic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Digoxin and Digitoxin in Research
Disclaimer: The following information is intended for research purposes only by qualified professionals. "Digicitrin" is not a recognized scientific term; this document focuses on the closely related and well-researched cardiac glycosides, digoxin and digitoxin. These compounds are highly toxic and should be handled with extreme care, following all institutional safety protocols.
Introduction
Digoxin and digitoxin are cardiac glycosides historically used in the treatment of heart failure and certain arrhythmias. Recent research has unveiled their potential as anti-cancer agents, attributed to their inhibitory effect on the Na+/K+-ATPase pump, which disrupts cellular ion homeostasis and modulates various signaling pathways crucial for cancer cell proliferation and survival. These notes provide an overview of their dosage and administration for preclinical research, along with protocols for key in vitro experiments.
Solubility and Stock Solution Preparation
Proper solubilization is critical for accurate and reproducible experimental results. Both digoxin and digitoxin are sparingly soluble in aqueous solutions.
Table 1: Solubility Data
| Compound | Solvent | Approximate Solubility | Reference(s) |
| Digoxin | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Methanol | Soluble | ||
| Water | Practically insoluble | [1] | |
| Ethanol | Slightly soluble | [2] | |
| Digitoxin | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] | |
| Ethanol | ~5 mg/mL | [3] | |
| Chloroform | ~20 mg/mL | [3] | |
| Water | Practically insoluble | [4] |
Protocol 2.1: Preparation of Stock Solutions for In Vitro Use
-
Reconstitution: Weigh the desired amount of digoxin or digitoxin powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).[1] Vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.
-
Working Solutions: For cell culture experiments, dilute the DMSO stock solution in sterile cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
In Vitro Dosage Guidelines
The effective concentration of digoxin and digitoxin can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for each specific cell line.
Table 2: Reported In Vitro Effective Concentrations in Cancer Cell Lines
| Compound | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |
| Digoxin | A549 (NSCLC) | 0.10 µM | [5][6] |
| H1299 (NSCLC) | 0.12 µM | [5][6] | |
| SK-N-AS (Neuroblastoma) | 22 ng/mL | [7] | |
| SH-SY5Y (Neuroblastoma) | 34 ng/mL | [7] | |
| Digitoxin | Various cancer cell lines | 3-33 nM | [8][9] |
| BxPC3 (Pancreatic) | ~100 nM (induces apoptosis) | [10] |
In Vivo Dosage and Administration
In vivo studies require careful consideration of dosage, administration route, and vehicle selection. Dosages can vary based on the animal model and research question.
Table 3: Reported In Vivo Dosages in Animal Models
| Compound | Animal Model | Dosage Range | Administration Route | Reference(s) |
| Digoxin | Mouse | 0.1 - 5 mg/kg/day | Oral | [11] |
| Mouse | 1.35 mg/kg/day | Subcutaneous | [12] | |
| Mouse | 0.3 mg/kg (qad) | Intraperitoneal | [13] | |
| Rat | 1.5 - 6 mg/kg | Oral | [14] | |
| Digitoxin | Rat | 0.1 mg/100g/day | Oral | [15] |
Protocol 4.1: Preparation and Administration for In Vivo Studies (Mouse Model)
-
Vehicle Selection: A common vehicle for intraperitoneal (IP) or subcutaneous (SC) injection is a solution of sterile saline (0.9% NaCl) with a small amount of a solubilizing agent like DMSO or Tween 80 to ensure the compound remains in solution. The final concentration of the solubilizing agent should be minimized and tested for toxicity in a control group. For oral gavage, the compound can be suspended in a vehicle like corn oil or a solution containing carboxymethylcellulose (CMC).
-
Preparation of Dosing Solution:
-
From a high-concentration DMSO stock, dilute the required amount of digoxin or digitoxin in the chosen sterile vehicle to the final desired concentration for injection.
-
For example, to prepare a 1 mg/kg dose for a 25g mouse in a 100 µL injection volume:
-
Required dose per mouse: 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg
-
Concentration of dosing solution: 25 µg / 100 µL = 0.25 mg/mL
-
-
-
Administration:
-
Intraperitoneal (IP) Injection: Restrain the mouse appropriately. Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.[16] Aspirate to ensure no fluid is drawn back before injecting the solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[16]
-
Subcutaneous (SC) Injection: Tent the skin on the back of the mouse. Insert the needle into the base of the tented skin. Aspirate before injecting the solution.
-
Oral Gavage: This requires specialized training and equipment to avoid injury to the animal.
-
Experimental Protocols
Protocol 5.1: Cell Viability (MTT) Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of culture medium.[7] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of digoxin or digitoxin in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation with Drug: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 5.2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins involved in signaling pathways affected by digoxin or digitoxin.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of digoxin or digitoxin for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation and Electrophoresis:
-
Mix the cell lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[4]
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Signaling Pathways and Visualizations
Digoxin and digitoxin primarily inhibit the Na+/K+-ATPase, leading to an increase in intracellular calcium. This event triggers a cascade of downstream signaling pathways implicated in their anti-cancer effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of immunization with digoxin-specific antibodies on digoxin disposition in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. e-roj.org [e-roj.org]
- 10. Digoxin Inhibits Induction of Experimental Autoimmune Uveitis in Mice, but Causes Severe Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sketchviz.com [sketchviz.com]
- 12. globalrph.com [globalrph.com]
- 13. Repurposing the cardiac glycoside digoxin to stimulate myelin regeneration in chemically‐induced and immune‐mediated mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntnu.edu [ntnu.edu]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
Measuring the Binding Affinity of Digicitrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digicitrin, also known as Digoxin, is a cardiac glycoside long utilized in the management of heart failure and certain cardiac arrhythmias. Its therapeutic effect is primarily mediated through its binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump in myocardial cells.[1][2] Understanding the binding affinity of this compound to its target is crucial for elucidating its mechanism of action, for the development of novel derivatives with improved therapeutic profiles, and for assessing potential off-target effects.
This document provides detailed application notes and protocols for several key techniques used to measure the binding affinity of this compound to its primary target, the Na+/K+-ATPase. The methodologies described include a competitive radioligand binding assay, Surface Plasmon Resonance (SPR), and Fluorescence Polarization Immunoassay (FPIA).
Signaling Pathway of this compound Action
The primary signaling pathway initiated by this compound binding to Na+/K+-ATPase involves a cascade of ionic changes within the cardiomyocyte, ultimately leading to increased contractility.
Quantitative Data Summary
The binding affinity of this compound and its derivatives to different isoforms of the human Na+/K+-ATPase has been determined using a [3H]-ouabain competition binding assay. The equilibrium dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding affinity.
| Compound | Na+/K+-ATPase Isoform | K+ Presence | Dissociation Constant (Kd) in nM |
| Digoxin | α1β1 | Absent | 25.3 ± 3.4 |
| α2β1 | Absent | 22.8 ± 3.0 | |
| α3β1 | Absent | 24.1 ± 2.9 | |
| α1β1 | Present | 105.7 ± 15.2 | |
| α2β1 | Present | 48.5 ± 6.9 | |
| α3β1 | Present | 55.3 ± 8.1 | |
| Digitoxin | α1β1 | Absent | 14.8 ± 2.1 |
| α2β1 | Absent | 15.3 ± 2.3 | |
| α3β1 | Absent | 16.2 ± 2.5 | |
| β-acetyldigoxin | α1β1 | Absent | 20.1 ± 2.8 |
| α2β1 | Absent | 19.5 ± 2.7 | |
| α3β1 | Absent | 21.3 ± 3.1 | |
| Methyldigoxin | α1β1 | Absent | 10.2 ± 1.5 |
| α2β1 | Absent | 28.7 ± 4.1 | |
| α3β1 | Absent | 18.9 ± 2.7 |
Data sourced from a study assessing isoform-specific affinities in a yeast expression system.[3]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand, [3H]-ouabain, for binding to Na+/K+-ATPase.
Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., porcine cerebral cortex or human heart tissue) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Membrane preparation (typically 50-120 µg of protein).[4]
-
A fixed concentration of [3H]-ouabain (e.g., 20 nM).[3]
-
Varying concentrations of unlabeled this compound.
-
For determining non-specific binding, add a high concentration of unlabeled ouabain.
-
For determining total binding, add assay buffer instead of a competitor.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like 0.3% polyethyleneimine (PEI) using a vacuum filtration apparatus.[4]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-ouabain).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
Workflow:
References
- 1. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digoxin and its Na+/K+-ATPase-targeted actions on cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Digicitrin (Digitoxin) Treatment in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxin, a cardiac glycoside, has long been utilized in the treatment of heart conditions. Emerging research, however, has highlighted its potential as a potent anti-cancer agent. These application notes provide detailed protocols for the treatment of primary cell lines with Digitoxin, focusing on evaluating its effects on cell viability, apoptosis, and cell cycle progression. The provided methodologies and data will aid researchers in investigating the therapeutic potential of Digitoxin in various primary cell models.
Mechanism of Action
Digitoxin's primary mechanism of action involves the inhibition of the plasma membrane Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. This elevation in intracellular calcium is a key trigger for various downstream signaling events that can lead to apoptosis and cell cycle arrest in susceptible cells. Furthermore, Digitoxin has been shown to modulate several signaling pathways crucial for cell survival and proliferation, including the Src, PI3K/Akt, and NF-κB pathways.
Data Presentation
The following tables summarize the quantitative effects of Digitoxin on various primary cell lines.
Table 1: Cytotoxicity of Digitoxin in Primary Cell Lines (IC50 Values)
| Primary Cell Line | Cell Type | IC50 (nM) | Exposure Time (h) | Assay | Reference |
| Primary Leukemic Cells | B-precursor and T-ALL | More cytotoxic than on PBMCs | Not Specified | Not Specified | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial | > 100 | Not Specified | Not Specified | [2] |
| Primary Small Airway Epithelial Cells (pSAEC) | Epithelial | Higher than NSCLC cells | 48 | MTT | [3] |
Note: Data on IC50 values for a wide range of primary cell lines are limited in publicly available literature. The provided data is based on available studies and highlights the need for further research in this area.
Table 2: Effect of Digitoxin on Apoptosis in Primary Cell Lines
| Primary Cell Line | Concentration (nM) | Apoptosis Rate (%) | Exposure Time (h) | Assay | Reference |
| Primary Small Airway Epithelial Cells (pSAEC) | Various | Less sensitive than NSCLC cells | 24 | Hoechst 33342 | [3] |
Table 3: Effect of Digitoxin on Cell Cycle in Primary Cell Lines
| Primary Cell Line | Concentration (nM) | Cell Cycle Phase | % of Cells in Phase | Exposure Time (h) | Assay | Reference |
| Data not available in searched literature |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Digitoxin on the viability of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Digitoxin (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[3]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Digitoxin in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the Digitoxin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the no-treatment control.
Apoptosis Assay (Hoechst 33342 Staining)
This protocol allows for the visualization and quantification of apoptotic cells following Digitoxin treatment.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Digitoxin (stock solution in DMSO)
-
24-well cell culture plates
-
Hoechst 33342 staining solution (10 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed primary cells in a 24-well plate at a density of 1 x 10^5 cells/well in 500 µL of complete culture medium.[3]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
Treat the cells with various concentrations of Digitoxin for the desired time period (e.g., 24 hours).[3]
-
After treatment, remove the medium and wash the cells twice with PBS.
-
Add 200 µL of Hoechst 33342 staining solution to each well and incubate for 30 minutes at room temperature in the dark.[3]
-
Wash the cells twice with PBS.
-
Add 200 µL of PBS to each well and visualize the cells under a fluorescence microscope.
-
Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence. Count the percentage of apoptotic cells from at least 5 random fields of view.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol details the analysis of cell cycle distribution in primary cells treated with Digitoxin.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Digitoxin (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed primary cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete culture medium.[3]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
Treat the cells with different concentrations of Digitoxin for the desired duration (e.g., 48 hours).[3]
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).[3]
-
Centrifuge the cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Digitoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digitoxin and a Synthetic Monosaccharide Analog Inhibit Cell Viability in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling the Molecular Targets of Digicitrin using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing the revolutionary CRISPR-Cas9 gene-editing technology to identify and validate the molecular targets of Digicitrin, a compound of interest for therapeutic development. We present detailed protocols for genome-wide CRISPR-Cas9 knockout (KO) screens to uncover genes that modulate cellular sensitivity to this compound. Furthermore, we outline methods for secondary validation and mechanistic studies, including the generation of specific gene knockout cell lines and analysis of downstream signaling pathways. The provided protocols and data presentation guidelines will enable researchers to systematically dissect the mechanism of action of this compound and accelerate its path toward clinical application.
Introduction to this compound and the Need for Target Identification
This compound is a cardiac glycoside with potential therapeutic applications beyond its classical use in treating heart conditions.[1][2] Emerging evidence suggests that cardiac glycosides can modulate various cellular processes, including cell proliferation, apoptosis, and signaling pathways, making them interesting candidates for oncology and other therapeutic areas.[3][4] However, a comprehensive understanding of the full spectrum of this compound's molecular targets is crucial for predicting its efficacy, understanding potential off-target effects, and identifying patient populations who would benefit most from this therapy.[5]
CRISPR-Cas9 technology has emerged as a powerful and precise tool for functional genomic screening, enabling researchers to systematically interrogate the genome to identify genes that interact with a small molecule of interest.[][7][8] By creating genome-wide libraries of single-guide RNAs (sgRNAs) that target and disrupt individual genes, it is possible to identify which gene knockouts confer resistance or sensitivity to a specific compound.[9][10] This approach provides an unbiased and robust method for novel drug target identification and validation.[8]
Experimental Workflow for this compound Target Identification
The overall workflow for identifying this compound's targets using CRISPR-Cas9 involves a multi-step process, from the initial genome-wide screen to the validation and characterization of candidate targets.
Protocols
Protocol 1: Genome-wide CRISPR-Cas9 Knockout Screen
This protocol describes a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, alter the sensitivity of cells to this compound.
Materials:
-
Human cancer cell line (e.g., A549, HeLa) stably expressing Cas9 nuclease.
-
GeCKO v2.0 or other genome-wide human sgRNA library (lentiviral format).
-
Lentivirus packaging plasmids (e.g., pMD2.G, psPAX2).
-
HEK293T cells for lentivirus production.
-
Polybrene or other transduction enhancement reagent.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Cell culture medium, serum, and antibiotics.
-
Genomic DNA extraction kit.
-
PCR reagents for sgRNA library amplification.
-
Next-generation sequencing (NGS) platform.
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the lentiviral library on the Cas9-expressing target cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
-
-
Lentiviral Transduction:
-
Transduce the Cas9-expressing target cells with the sgRNA library at the predetermined MOI. A sufficient number of cells should be transduced to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
This compound Treatment:
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.
-
Determine the IC50 of this compound for the target cell line. Treat the cells with a concentration of this compound that results in significant but not complete cell death (e.g., IC80-IC90) for a duration that allows for the selection of resistant cells (typically 10-14 days).
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and this compound-treated populations.
-
Extract genomic DNA from each population.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference.
-
Count the number of reads for each sgRNA in both the control and treated samples.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the this compound-treated population compared to the control.
-
Perform gene-level analysis to identify candidate genes targeted by the enriched or depleted sgRNAs.
-
Protocol 2: Validation of Candidate Target Genes
This protocol outlines the validation of individual candidate genes identified from the primary screen.
Materials:
-
Cas9-expressing target cell line.
-
sgRNA expression vectors targeting the candidate gene(s) and a non-targeting control (NTC) sgRNA.
-
Reagents for transfection or electroporation.
-
Reagents for genomic DNA extraction and PCR.
-
Sanger sequencing service.
-
Antibodies against the protein product of the candidate gene (for Western blot).
-
Cell viability assay reagents (e.g., CellTiter-Glo, MTT).
-
Apoptosis assay reagents (e.g., Annexin V/PI staining kit).
Methodology:
-
Generation of Individual Gene Knockout Cell Lines:
-
Design and clone 2-3 unique sgRNAs targeting each candidate gene into an appropriate expression vector.
-
Transfect or electroporate the Cas9-expressing target cells with the individual sgRNA expression vectors.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent marker.
-
Expand the single-cell clones.
-
-
Verification of Gene Knockout:
-
Extract genomic DNA from the expanded clones.
-
PCR amplify the genomic region targeted by the sgRNA.
-
Perform Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Perform Western blotting to confirm the absence of the target protein.
-
-
Phenotypic Validation:
-
Treat the validated knockout cell lines and the NTC control cell line with a range of this compound concentrations.
-
Perform cell viability assays to determine if the knockout of the candidate gene confers resistance or sensitivity to this compound, as predicted by the screen.
-
Perform apoptosis assays to assess the effect of the gene knockout on this compound-induced cell death.
-
Data Presentation
Quantitative data from the validation experiments should be summarized in clear and concise tables to facilitate comparison between different knockout cell lines and the control.
Table 1: Effect of Candidate Gene Knockout on this compound Sensitivity
| Cell Line | Target Gene | IC50 of this compound (nM) | Fold Change in IC50 (vs. NTC) |
| NTC Control | - | 50.2 ± 4.5 | 1.0 |
| Gene X KO Clone 1 | Gene X | 250.8 ± 15.2 | 5.0 |
| Gene X KO Clone 2 | Gene X | 235.1 ± 12.8 | 4.7 |
| Gene Y KO Clone 1 | Gene Y | 12.5 ± 2.1 | 0.25 |
| Gene Y KO Clone 2 | Gene Y | 14.3 ± 1.9 | 0.28 |
Table 2: Effect of Candidate Gene Knockout on this compound-Induced Apoptosis
| Cell Line | Target Gene | % Apoptotic Cells (Vehicle) | % Apoptotic Cells (this compound) | Fold Change in Apoptosis |
| NTC Control | - | 5.2 ± 1.1 | 45.8 ± 3.7 | 8.8 |
| Gene X KO | Gene X | 4.9 ± 0.9 | 15.3 ± 2.5 | 3.1 |
| Gene Y KO | Gene Y | 6.1 ± 1.3 | 78.2 ± 5.1 | 12.8 |
Signaling Pathway Analysis
Based on existing knowledge of cardiac glycosides, this compound is likely to modulate key signaling pathways.[11][12][13] The primary target of cardiac glycosides is the Na+/K+-ATPase, and its inhibition leads to an increase in intracellular calcium, which in turn can affect various downstream signaling cascades.[1][12]
To investigate the impact of this compound on these pathways, researchers can perform Western blot analysis to examine the phosphorylation status of key signaling proteins (e.g., Src, Akt, ERK) in the parental and knockout cell lines following this compound treatment.
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to elucidate the molecular targets of this compound. The protocols and workflows detailed in this document offer a comprehensive guide for researchers to identify and validate novel targets, thereby deepening our understanding of this compound's mechanism of action and paving the way for its development as a targeted therapeutic agent. The systematic approach outlined here will undoubtedly accelerate the translation of this promising compound from the laboratory to the clinic.
References
- 1. Digitoxin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 9. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Digicitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digicitrin, a cardiac glycoside, has garnered significant interest in oncological research for its potential as an anticancer agent.[1] Belonging to a class of compounds originally used in the treatment of cardiac conditions, this compound and its analogs like digoxin and digitoxin have been shown to exhibit potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2] The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[3][4] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering downstream signaling cascades that can culminate in apoptosis.[3][4] Furthermore, studies have indicated that this compound can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[5]
Flow cytometry is an indispensable tool for elucidating the cellular responses to treatment with compounds like this compound. This technology allows for the rapid, quantitative analysis of multiple cellular parameters on a single-cell basis. Key applications in the context of this compound treatment include the assessment of apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS), providing critical insights into its mechanism of action.
These application notes provide detailed protocols for analyzing cells treated with this compound using flow cytometry, focusing on apoptosis, cell cycle, and ROS production.
Data Presentation
The following tables summarize representative quantitative data from studies analyzing the effects of cardiac glycosides on cancer cell lines, which are analogous to the expected outcomes of this compound treatment.
Table 1: Apoptosis Induction by Digoxin in A549 Lung Cancer Cells
| Treatment Concentration (nM) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1% | 1.5% |
| 50 | 8.7% | 3.2% |
| 100 | 15.4% | 5.8% |
| 200 | 25.6% | 9.1% |
Data adapted from a study on A549 non-small cell lung cancer cells treated with digoxin for 24 hours.[6][7]
Table 2: Cell Cycle Arrest Induced by Digoxin in A549 and H1299 Lung Cancer Cells
| Cell Line | Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | 0 (Control) | 55.2% | 30.1% | 14.7% |
| 100 | 68.3% | 20.5% | 11.2% | |
| 200 | 75.1% | 15.4% | 9.5% | |
| H1299 | 0 (Control) | 48.9% | 35.2% | 15.9% |
| 100 | 47.5% | 25.8% | 26.7% | |
| 200 | 46.1% | 18.7% | 35.2% |
Data adapted from a study on non-small cell lung cancer cell lines treated with digoxin for 24 hours.[6]
Table 3: Cell Cycle Arrest in SKOV-3 Ovarian Cancer Cells Treated with Digitoxin
| Treatment Time | Treatment Concentration | % Cells in G0/G1 Phase |
| 24 hours | Control | 60.5% |
| 10 nM | 72.3% | |
| 100 nM | 78.9% | |
| 48 hours | Control | 58.7% |
| 10 nM | 69.8% | |
| 100 nM | 75.4% |
Data adapted from a study on SKOV-3 ovarian cancer cells.[8]
Table 4: Generation of Reactive Oxygen Species (ROS) by Digoxin in A549 and H1299 Lung Cancer Cells
| Cell Line | Treatment Concentration (nM) | Fold Increase in ROS Production |
| A549 | 0 (Control) | 1.0 |
| 100 | 1.8 | |
| 200 | 2.5 | |
| H1299 | 0 (Control) | 1.0 |
| 100 | 1.6 | |
| 200 | 2.2 |
Data adapted from a study on non-small cell lung cancer cell lines treated with digoxin for 24 hours.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine on the cell membrane.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with various concentrations of this compound for a predetermined time. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution in this compound-treated cells based on their DNA content.[7][8]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilization agent like Triton X-100)
-
70% Ethanol, ice-cold
-
PBS
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest approximately 1-2 x 10^6 cells by centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes at 4°C (or store at -20°C for longer periods).[7]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Analysis: The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells with fragmented DNA.[8]
Protocol 3: Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol measures the intracellular production of ROS in response to this compound treatment using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free cell culture medium or PBS
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the appropriate time. Include positive and negative controls for ROS induction.
-
Harvest the cells and wash them once with serum-free medium or PBS.
-
Resuspend the cells in pre-warmed serum-free medium or PBS containing 5-10 µM DCFH-DA.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
After incubation, wash the cells with PBS to remove excess probe.
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples immediately by flow cytometry, measuring the fluorescence of dichlorofluorescein (DCF) which is the oxidized product of DCFH-DA.
Data Analysis: An increase in the mean fluorescence intensity of the treated cells compared to the control indicates an increase in intracellular ROS levels.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-proliferative effect of digoxin on breast cancer cells via inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Digicitrin Solubility Solutions
Welcome to the technical support center for Digicitrin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vitro experiments. As specific experimental solubility data for this compound is not widely available, the guidance provided here is based on the well-established principles for working with flavonoids, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately after I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue known as solvent-shift precipitation. This compound, like many flavonoids, is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but has very low solubility in aqueous solutions like cell culture media. When the concentrated DMSO stock is diluted into the medium, the DMSO concentration drops dramatically, and the aqueous environment can no longer keep the this compound in solution, causing it to precipitate.
To prevent this:
-
Prepare a High-Concentration Stock: Make a highly concentrated stock solution in 100% DMSO (e.g., 10-50 mM). This allows you to add a very small volume to your culture medium to reach the final desired concentration, which minimizes the disruption to the aqueous environment.
-
Optimize the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%, to minimize both precipitation and solvent-induced cytotoxicity. Many cell lines can tolerate up to 0.5% DMSO for short-term assays, but this should be empirically determined.
-
Modify the Dilution Method: Instead of adding the this compound stock directly to the full volume of media, try pre-diluting the stock in a small volume of media first and then adding this intermediate dilution to the rest of the culture. Gentle vortexing during dilution can also help.
Q2: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
A2: The maximum tolerated DMSO concentration is cell-line specific and depends on the duration of the experiment. A general rule of thumb is to keep the final DMSO concentration at or below 0.1% for long-term assays to avoid impacting cell viability and function. For shorter assays (e.g., up to 24-48 hours), some robust cell lines may tolerate concentrations up to 0.5% or even 1%. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[1][2][3][4][5]
Q3: I am unsure of the solubility of this compound in my specific buffer system. How can I determine its kinetic solubility?
A3: A kinetic solubility assay can provide a good estimate of how well this compound will stay in solution under your experimental conditions. A common method is nephelometry, which measures light scattering caused by precipitated particles.[6][7][8][9] An increase in light scattering as the compound concentration increases indicates the point of precipitation. This helps you determine the maximum concentration you can use before precipitation becomes a significant issue.
Q4: Are there alternative solvents or formulation strategies to improve this compound's aqueous solubility?
A4: Yes, while DMSO is the most common solvent, other strategies can be employed, particularly in the drug development context:
-
Use of Co-solvents: Mixtures of solvents can sometimes improve solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10]
-
Formulation with Surfactants or Lipids: Creating emulsions or lipid-based formulations can help solubilize poorly soluble compounds for certain applications.[11][12]
-
pH Adjustment: The solubility of some flavonoids can be influenced by the pH of the solution.[13]
Quantitative Data: Solubility of Representative Flavonoids
While specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of other common flavonoids in various solvents to provide a general reference. This illustrates the typical low aqueous solubility and higher solubility in organic solvents.
| Flavonoid | Solvent | Temperature (°C) | Solubility |
| Quercetin | Water | 20 | < 0.01 g/L |
| Acetone | Not Specified | 80 mmol/L | |
| Ethanol | 20 | 12 g/L | |
| Rutin | Water | 20 | ~0.12 g/L |
| Acetonitrile | Not Specified | 0.50 mmol/L | |
| Naringenin | Water (pH 1.5) | Not Specified | 0.025 g/L |
| Water (pH 8) | Not Specified | 0.10 g/L | |
| Acetonitrile | Not Specified | 77 mmol/L | |
| Hesperetin | Water (pH 1.5) | Not Specified | 0.06 g/L |
| Acetonitrile | Not Specified | 85 mmol/L |
This table is compiled from data presented in multiple sources and is intended for comparative purposes.[1][13]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the standard procedure for preparing a high-concentration stock solution of a poorly soluble flavonoid like this compound.
-
Determine the Target Stock Concentration: Aim for a stock concentration that is at least 1000 times higher than your highest final experimental concentration (e.g., a 10 mM stock for a final concentration of 10 µM).
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. Perform this in a chemical fume hood if the compound is hazardous.
-
Dissolution in DMSO: Transfer the powder to a sterile, amber glass or polypropylene vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes.[14]
-
Sterile Filtration (Optional): If sterility is required for your cell culture experiments, filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparing Working Dilutions for Cell-Based Assays
This protocol describes how to dilute the high-concentration DMSO stock into your cell culture medium.
-
Thaw the Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution Volume: Determine the volume of stock solution needed to achieve the final desired concentration in your culture volume. Remember that this will be a small volume (e.g., 1 µL of a 10 mM stock into 1 mL of media for a 10 µM final concentration).
-
Perform the Dilution:
-
Pipette the required volume of the DMSO stock solution directly into the cell culture medium.
-
Immediately and gently mix the solution by pipetting up and down or by swirling the plate/flask to ensure rapid and even dispersion. This minimizes localized high concentrations that can lead to precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to a separate culture well or flask. This is essential to distinguish the effects of the compound from the effects of the solvent.
Visualizations
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical workflow for addressing precipitation issues when preparing working solutions of this compound for in vitro assays.
Caption: A troubleshooting decision tree for this compound solubility issues.
Example Signaling Pathway: Flavonoid Inhibition of NF-κB
Many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[15][16][17][18][19] If this compound precipitates in an assay designed to measure this pathway, the effective concentration will be unknown, leading to inaccurate results. This diagram illustrates the canonical NF-κB pathway, a common target for flavonoid research.
Caption: Flavonoid inhibition of the canonical NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 17. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 18. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Digicitrin Concentration
Disclaimer: The compound "Digicitrin" does not correspond to a known molecule in established scientific literature. The following information is provided as a detailed template based on the common challenges and methodologies associated with optimizing the concentration of a novel experimental compound. The data and pathways presented are illustrative and should be adapted based on actual experimental findings for your molecule of interest. The information has been synthesized based on general principles of pharmacology and cell biology, drawing parallels with known compounds like cardiac glycosides where appropriate.
Frequently Asked-Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new in vitro experiment?
A1: For a novel compound like this compound, a broad-spectrum dose-response analysis is crucial. We recommend a starting range-finding experiment spanning several orders of magnitude, from nanomolar (nM) to micromolar (µM) concentrations (e.g., 10 nM to 100 µM). This initial screen will help identify the concentration window where biological activity occurs without inducing widespread cytotoxicity.
Q2: I am not observing the expected biological effect with this compound. What are the potential causes?
A2: A lack of effect can stem from several factors:
-
Suboptimal Concentration: The concentration used may be too low to elicit a measurable response. Consult the dose-response data (see Table 1) and consider testing higher concentrations.
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture media. Verify the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure, pH of the media).
-
Cell-Type Specificity: The target of this compound may not be present or functionally active in your chosen cell line. Consider screening a panel of cell lines to identify a responsive model.
-
Incorrect Experimental Endpoint: The assay you are using may not be suitable for detecting the specific biological activity of this compound. Ensure your chosen endpoint aligns with the compound's hypothesized mechanism of action.
Q3: I am observing significant cytotoxicity or cell death at my chosen concentration. What should I do?
A3: Cytotoxicity is a common issue when working with bioactive compounds. To address this:
-
Lower the Concentration: This is the most straightforward solution. Perform a detailed cytotoxicity assay (e.g., LDH release, Annexin V/PI staining) to determine the threshold for toxicity.
-
Reduce Exposure Time: The duration of treatment can significantly impact cell viability. A time-course experiment can help identify a time point where the desired biological effect is observed without significant cell death.
-
Check Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5% for most cell lines.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| No or low biological activity | Concentration is too low. | Perform a dose-response experiment across a wider range. Refer to Table 1 for illustrative ranges. |
| Compound has degraded. | Prepare fresh stock solutions. Verify storage conditions (temperature, light protection). | |
| Insufficient incubation time. | Conduct a time-course experiment to optimize the treatment duration. | |
| High levels of cell death | Concentration is too high. | Titrate the concentration downwards. Perform a formal cytotoxicity assay to define the toxic threshold. |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is within the tolerated limit for your cell line (typically <0.5%). | |
| Inconsistent or variable results | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Regularly check for contamination. |
| Pipetting or dilution errors. | Ensure accurate and consistent pipetting techniques, especially during the preparation of serial dilutions. |
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in Various in vitro Assays
This table provides a template for summarizing quantitative data. Replace the placeholder values with your experimental results.
| Cell Line | Assay Type | EC50 / IC50 (µM) | Optimal Concentration Range (µM) | Cytotoxicity Threshold (µM) |
| Cancer Cell Line A | Proliferation (MTT) | 15 | 5 - 25 | > 50 |
| Cardiomyocyte Line B | Contraction Force | 5 | 1 - 10 | > 20 |
| Neuronal Cell Line C | Apoptosis (Caspase-3) | 2 | 0.5 - 5 | > 10 |
Experimental Protocols
Protocol: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT)
This protocol outlines a standard method for generating a dose-response curve to identify the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., 100 mM in DMSO). Create a series of 2x working solutions by serially diluting the stock in complete culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared working solutions to the corresponding wells. Include wells for "vehicle control" (medium with solvent only) and "untreated control" (medium only).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for a dose-response study.
Caption: Logical workflow for troubleshooting experiments.
Technical Support Center: Digicitrin (Digoxin) Stability
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Digicitrin (assumed to be Digoxin, a widely used cardiac glycoside) during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Digoxin degradation in experimental settings?
A1: The most significant cause of Digoxin degradation in aqueous solutions is acid-catalyzed hydrolysis.[1][2] This process involves the sequential cleavage of the three digitoxose sugar molecules from the aglycone core (digoxigenin).[1][3] The rate of this hydrolysis is directly proportional to the concentration of hydrogen ions in the solution, meaning it is much more rapid in acidic conditions.[1][2]
Q2: What are the main degradation products of Digoxin?
A2: The primary degradation products of Digoxin resulting from hydrolysis are:
These are formed by the stepwise removal of the sugar moieties. While photodegradation can also occur, the resulting byproducts have not been found to be cytotoxic or to act as Na,K-ATPase inhibitors.[4][5][6]
Q3: How can I prevent acidic hydrolysis of Digoxin in my experiments?
A3: To prevent acidic hydrolysis, it is crucial to control the pH of your experimental solutions. Digoxin is significantly more stable in neutral or slightly alkaline environments.[2][7] Avoid acidic buffers or solutions with a pH below 7. If acidic conditions are unavoidable for your experiment, minimize the exposure time and consider running the experiment at a lower temperature to slow the rate of hydrolysis.
Q4: Is Digoxin sensitive to light?
A4: Yes, Digoxin can undergo photodegradation upon exposure to light, particularly UV irradiation.[4][6] It is recommended to protect Digoxin solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Q5: What are the recommended storage conditions for Digoxin solutions?
A5: For optimal stability, Digoxin solutions should be stored under controlled conditions. Studies have shown that a 0.05 mg/mL solution of Digoxin is stable for at least 180 days when stored at either refrigerated (5°C) or room temperature (25°C) in glass vials.[7] For powdered Digoxin, storage at -20°C is recommended for long-term stability. Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guide
Problem: I am observing a loss of Digoxin activity in my cell-based assay.
Possible Causes & Solutions:
-
Acidic Microenvironment: The pH of your cell culture medium may have become acidic due to cellular metabolism.
-
Solution: Ensure your culture medium is adequately buffered and monitor the pH throughout the experiment. Consider more frequent media changes.
-
-
Prolonged Exposure to Light: If your experimental setup involves continuous illumination, photodegradation may be occurring.
-
Solution: Minimize light exposure by shielding the experimental apparatus or using filtered light.
-
-
Interaction with Other Reagents: Certain chemicals in your assay might be promoting Digoxin degradation.
-
Solution: Review all components of your experimental medium for potential incompatibilities. If possible, run control experiments with Digoxin in the presence of individual components to identify any problematic reagents.
-
Problem: My Digoxin concentration is lower than expected when measured by HPLC.
Possible Causes & Solutions:
-
Degradation During Sample Preparation: The sample preparation process itself might be causing degradation.
-
Solution: Ensure that all solvents and buffers used during extraction and dilution are of neutral pH. Keep samples on ice and analyze them as quickly as possible after preparation.
-
-
Inappropriate HPLC Conditions: The mobile phase of your HPLC method could be acidic, causing on-column degradation.
-
Solution: Use a mobile phase with a neutral or slightly basic pH if compatible with your column and separation goals. Adding buffers to the mobile phase can help maintain a stable pH.[8]
-
-
Adsorption to Labware: Digoxin may adsorb to certain types of plastic or glass surfaces.
-
Solution: Use low-adsorption labware where possible. Rinsing surfaces with the experimental solvent before use can also help to saturate any non-specific binding sites.
-
Data Summary
The following table summarizes the stability of Digoxin under various forced degradation conditions.
| Condition | Temperature | Duration | % Recovery of Digoxin | Primary Degradation Pathway |
| 0.1 M HCl | 25°C | 1 hour | 85%[7][9] | Acid Hydrolysis |
| 0.1 M NaOH | 25°C | 1 hour | 59%[7][9] | Alkaline Hydrolysis |
| 3% H₂O₂ | 25°C | 1 hour | 104%[7][9] | Oxidation (minimal degradation) |
| Water (Neutral) | 25°C | 1 hour | 104%[7][9] | N/A (stable) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Digoxin
This method can be used to quantify Digoxin in the presence of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: Symmetry C18, 5 µm, 150 x 4.6 mm.[10]
-
Mobile Phase: A mixture of acetonitrile and water (28:72, v/v).[10] The pH can be adjusted with formic or phosphoric acid to optimize separation, but neutral conditions are preferable for stability.[8]
-
Flow Rate: 1.1 mL/min.[10]
-
Injection Volume: 100 µL.[10]
-
Column Temperature: 20°C.[10]
-
Procedure:
-
Prepare standard solutions of Digoxin in the mobile phase at known concentrations.
-
Prepare samples by diluting them to an appropriate concentration with the mobile phase.
-
Inject standards and samples onto the HPLC system.
-
Quantify the Digoxin peak area against the standard curve. Degradation products will appear as separate peaks with different retention times.
-
Visualizations
Below are diagrams illustrating key concepts related to Digoxin's mechanism of action and experimental workflow.
Caption: Acid-catalyzed hydrolytic degradation pathway of Digoxin.
Caption: Mechanism of action of Digoxin via Na+/K+-ATPase inhibition.
Caption: Recommended workflow for experiments involving Digoxin.
References
- 1. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Instability of digoxin in acid medium using a nonisotopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digoxin degradation in acidic dissolution medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of photochemical degradation of digoxin by Na,K-ATPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [vinar.vin.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. shd.org.rs [shd.org.rs]
Technical Support Center: Digicitrin (as Digitoxin/Digoxin)
Disclaimer: The compound "Digicitrin" does not correspond to a known molecule in major pharmacological databases. This technical support guide has been developed based on the assumption that "this compound" is a likely reference to the well-characterized cardiac glycosides, Digitoxin and its closely related compound Digoxin . The information provided herein pertains to the known on-target and off-target effects of these molecules.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions regarding the experimental use of Digitoxin/Digoxin, with a focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Digitoxin/Digoxin?
Digitoxin and Digoxin are cardiac glycosides that primarily act by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium.[2][3] The elevated calcium levels enhance the force of myocardial contraction.[2][4] Additionally, these compounds have a parasympathomimetic effect, which slows the heart rate and conduction through the atrioventricular (AV) node.[2][5]
Q2: I am observing effects in my non-cardiac cell line experiments. What are the potential off-target effects of Digitoxin/Digoxin?
While the primary target is the Na+/K+-ATPase in heart muscle, this enzyme is present in virtually all animal cells, and its inhibition can have widespread effects. Furthermore, Digitoxin/Digoxin have been reported to modulate several signaling pathways independent of their primary cardiac effects. These include:
-
Inhibition of Src Kinase: Digitoxin has been shown to suppress the activity of the non-receptor tyrosine kinase Src, which can impact cell growth, differentiation, and survival.[6]
-
Modulation of the NF-κB Pathway: Digoxin has been observed to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses, cell survival, and proliferation.[7]
-
Effects on EGFR and STAT3 Signaling: Some studies suggest that Digoxin can reduce the activity of the Epidermal Growth Factor Receptor (EGFR) and the Signal Transducer and Activator of Transcription 3 (STAT3).[6]
-
Induction of Apoptosis and Cell Cycle Arrest: In various cancer cell lines, Digoxin has been shown to induce apoptosis and cause cell cycle arrest, highlighting its potential as a repurposed anti-cancer agent.[7]
Q3: My experimental results are inconsistent. What common factors can influence the activity of Digitoxin/Digoxin?
Inconsistencies in experimental outcomes can arise from several factors:
-
Cell Line Specificity: The expression levels of Na+/K+-ATPase isoforms and the activity of compensatory mechanisms can vary significantly between different cell lines, leading to variable responses.
-
Electrolyte Concentrations: The binding of cardiac glycosides to the Na+/K+-ATPase is sensitive to extracellular potassium levels. Low potassium (hypokalemia) enhances binding and can potentiate the effects, while high potassium (hyperkalemia) can reduce efficacy. Ensure that your cell culture medium has a consistent and documented potassium concentration.
-
Drug Interactions: Digitoxin is metabolized by the cytochrome P450 enzyme CYP3A4.[1] Co-treatment with other compounds that are inducers or inhibitors of CYP3A4 can alter the effective concentration of Digitoxin.
-
P-glycoprotein (P-gp) Activity: Digitoxin is a substrate for the drug efflux pump P-gp.[1] Cell lines with high P-gp expression may exhibit resistance by actively transporting the compound out of the cell.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity Results
| Symptom | Possible Cause | Suggested Action |
| Higher than expected toxicity in non-target cells | Off-target inhibition of Na+/K+-ATPase in non-cardiac cells; Induction of apoptosis via off-target pathways (e.g., Src, NF-κB). | 1. Perform a dose-response curve to determine the EC50 in your specific cell line. 2. Measure intracellular ATP levels to assess general metabolic health. 3. Use a lower, more specific concentration range. 4. Investigate markers of apoptosis (e.g., caspase-3/7 activity, PARP cleavage). |
| Lower than expected efficacy | High expression of P-gp efflux pump; High potassium concentration in the medium; Rapid metabolism of the compound. | 1. Assess P-gp expression levels in your cell line. Consider using a P-gp inhibitor (e.g., Verapamil) as a control. 2. Standardize and monitor the potassium concentration in your cell culture medium. 3. If applicable, inhibit CYP3A4 activity to assess the impact of metabolism. |
| Inconsistent results between experiments | Fluctuation in cell culture conditions (e.g., confluency, passage number); Variability in compound preparation. | 1. Maintain consistent cell culture practices. 2. Prepare fresh dilutions of the compound for each experiment from a validated stock solution. 3. Include positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition
This protocol provides a general workflow to investigate whether Digitoxin/Digoxin is inhibiting specific kinases (e.g., Src) in your experimental model.
1. Cell Lysis and Protein Quantification:
- Treat cells with Digitoxin/Digoxin at various concentrations and a vehicle control for the desired time.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify total protein concentration using a BCA assay.
2. Western Blotting:
- Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with primary antibodies against the phosphorylated (active) form of the kinase of interest (e.g., p-Src) and the total kinase.
- Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
- Incubate with HRP-conjugated secondary antibodies.
- Detect signals using an enhanced chemiluminescence (ECL) substrate.
- Quantify band intensities and normalize the phosphorylated protein to the total protein.
Protocol 2: High-Throughput Screening for Off-Target Identification
High-throughput screening can be employed to identify a broad range of potential off-target interactions.
1. Compound Screening:
- Utilize a commercial kinase inhibitor profiling service or an in-house panel of purified kinases.
- Screen Digitoxin/Digoxin at a fixed concentration (e.g., 10 µM) against the kinase panel.
- Measure kinase activity using a suitable assay format (e.g., ADP-Glo, LanthaScreen).
2. Dose-Response Validation:
- For any "hits" identified in the primary screen, perform a dose-response analysis to determine the IC50 value.
- This will confirm the inhibitory activity and provide a measure of potency.
3. Cellular Confirmation:
- Validate the findings from the in vitro screen in a cellular context using methods described in Protocol 1.
Visualizations
Caption: On- and off-target signaling of Digoxin.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Digitoxin - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Digoxin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Digoxin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo bioavailability of Digoxin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of Digoxin?
A1: The oral bioavailability of Digoxin typically ranges from 60-80% for tablets and can be influenced by several factors.[1] Key limiting factors include:
-
Poor Aqueous Solubility: Digoxin is poorly soluble in water, which can limit its dissolution and subsequent absorption.
-
P-glycoprotein (P-gp) Efflux: Digoxin is a substrate for the P-gp efflux pump located in the apical membrane of enterocytes. This pump actively transports Digoxin back into the intestinal lumen, reducing its net absorption.[2][3]
-
Metabolism by Gut Microbiota: In some individuals, gut bacteria can metabolize Digoxin into inactive reduction products, such as dihydrodigoxin, thereby decreasing its bioavailability.
-
Formulation Effects: The manufacturing process and excipients used in tablet formulations can significantly impact the dissolution rate and, consequently, the bioavailability.
-
Food and Drug Interactions: Co-administration with high-fiber foods or certain drugs can decrease Digoxin absorption.[4]
Q2: What are the most promising strategies to improve Digoxin's bioavailability?
A2: Several formulation and co-administration strategies have proven effective in enhancing the in vivo bioavailability of Digoxin:
-
Nanoformulations: Encapsulating Digoxin into nanoparticles, such as solid lipid nanoparticles (SLNs) or zein nanoparticles, can improve its solubility, protect it from degradation, and enhance its absorption.[5][6][7]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, particularly gamma-cyclodextrin, can significantly increase the aqueous solubility and dissolution rate of Digoxin.[8][9]
-
Co-administration with P-gp Inhibitors: Administering Digoxin with known P-gp inhibitors can block the efflux mechanism and increase its intestinal absorption.
-
Optimized Formulations: Using solutions of Digoxin in soft gelatin capsules has been shown to improve bioavailability compared to conventional tablets.
Q3: Which P-glycoprotein inhibitors have been shown to be effective in increasing Digoxin's bioavailability?
A3: Several compounds have been identified as P-gp inhibitors that can enhance Digoxin's bioavailability when co-administered:
-
Talinolol: This beta-blocker competes with Digoxin for intestinal P-gp, leading to increased Digoxin absorption.
-
Macrolide Antibiotics (e.g., Clarithromycin, Erythromycin): These antibiotics are known to inhibit P-gp, resulting in a significant increase in Digoxin's plasma concentrations.
-
Quinidine: This antiarrhythmic drug is a potent inhibitor of P-gp-mediated Digoxin transport.[10]
-
Verapamil: A calcium channel blocker that also inhibits P-gp.[11]
Troubleshooting Guides
Low Bioavailability in Preclinical Animal Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | Differences in gut microbiota, leading to variable metabolism of Digoxin. | 1. Pre-treat animals with a broad-spectrum antibiotic to reduce gut flora. 2. Use a higher number of animals to increase statistical power. 3. Consider using a different animal model with more consistent gut flora. |
| Lower than expected Cmax and AUC. | Poor dissolution of the formulation in the gastrointestinal tract. | 1. Reduce the particle size of the Digoxin powder. 2. Reformulate using a solubilization technique such as nanoformulation or cyclodextrin complexation. 3. Switch to a solution-based formulation (e.g., in a suitable co-solvent system). |
| Rapid initial absorption followed by a sharp decline in plasma levels. | Significant P-gp mediated efflux in the intestine. | 1. Co-administer a known P-gp inhibitor (e.g., Talinolol in appropriate animal doses). 2. Use a P-gp knockout animal model to confirm the role of P-gp. 3. Formulate Digoxin in a system that can inhibit P-gp, such as certain polymers. |
Quantitative Data Summary
The following tables summarize the quantitative improvements in Digoxin bioavailability observed with different enhancement strategies.
Table 1: Effect of Formulation on Digoxin Bioavailability
| Formulation | Animal Model/Subjects | Key Pharmacokinetic Parameter | Improvement vs. Control |
| Gamma-Cyclodextrin Complex (1:4 molar ratio) | Dogs | Bioavailability | 5.4-fold increase |
| Solution in Soft Gelatin Capsules | Healthy Human Volunteers | Bioavailability | 26.1% increase vs. tablets |
| Zein Nanoparticles (0.25 mg/mL Digoxin) | N/A (In vitro) | Encapsulation Efficiency | 91% |
Table 2: Effect of Co-administration with P-gp Inhibitors on Digoxin Bioavailability
| Co-administered Drug | Subjects | Key Pharmacokinetic Parameter | Improvement vs. Control |
| Clarithromycin (250 mg twice daily) | Healthy Men | AUC(0,24) | 1.7-fold increase |
| Quinidine | Wild-type mice | Plasma Digoxin Concentration | 73.0% increase |
Experimental Protocols
Preparation of Digoxin Solid Lipid Nanoparticles (SLNs)
Objective: To prepare Digoxin-loaded SLNs to improve oral bioavailability.
Methodology: This protocol is based on a solvent diffusion method.[5]
-
Preparation of Digoxin-Phospholipid Complex:
-
Accurately weigh 10 mg of Digoxin and 1.5 mg of lecithin into an eggplant-shaped flask.
-
Add 2 mL of ethanol to dissolve the mixture.
-
Steep for 20 minutes at 50°C to form a uniform film of the Digoxin-phospholipid complex.
-
-
Preparation of Digoxin SLNs:
-
Elute the Digoxin-phospholipid complex film with 1 mL of absolute ethanol to serve as the organic phase.
-
Add glycerin monostearate (lipid material) and PEG2000-SA (surfactant) to the organic phase and heat in a water bath at 50°C until the lipid material is completely melted.
-
Rapidly inject the organic phase into 9 mL of distilled water pre-heated to 50°C, under magnetic stirring at 400 rpm.
-
Continue stirring for 5 minutes.
-
Cool the solution to room temperature to obtain the Digoxin SLN suspension.
-
In Vivo Bioavailability Study in a Canine Model
Objective: To determine the oral bioavailability of a novel Digoxin formulation compared to a reference standard.
Methodology: This protocol is based on a crossover study design in dogs.[12]
-
Animal Subjects:
-
Use healthy adult dogs (e.g., Beagles) of a specified weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the study.
-
Fast the animals overnight before drug administration, with free access to water.
-
-
Study Design:
-
Employ a randomized, two-way crossover design with a washout period of at least two weeks between treatments.
-
Administer a single oral dose of the test formulation and the reference standard (e.g., a commercial Digoxin tablet) to each dog.
-
An intravenous administration arm can be included to determine absolute bioavailability.
-
-
Drug Administration and Sample Collection:
-
Administer the oral formulations with a fixed volume of water.
-
Collect blood samples from a suitable vein (e.g., cephalic vein) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma and store the plasma samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Determine the concentration of Digoxin in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a specific enzyme immunoassay.[13]
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
-
Calculate the relative bioavailability (Frel) of the test formulation using the formula: Frel = (AUCtest / AUCreference) * (Dosereference / Dosetest).
-
Visualizations
Caption: P-glycoprotein mediated efflux of Digoxin in an enterocyte.
Caption: Workflow for preparing Digoxin Solid Lipid Nanoparticles.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. The role of intestinal P-glycoprotein in the interaction of digoxin and rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of drugs: the digoxin dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aidic.it [aidic.it]
- 6. Preparation of Nanoparticles of Digoxin Solid Lipid | Chemical Engineering Transactions [cetjournal.it]
- 7. Oromucosal Alginate Films with Zein Nanoparticles as a Novel Delivery System for Digoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced bioavailability of digoxin by gamma-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of the oral bioavailability of digitalis glycosides by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Transport of digoxin by human P-glycoprotein expressed in a porcine kidney epithelial cell line (LLC-PK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, bioavailability, and dosage regimens of digoxin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative bioavailability study of two tablet formulations of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Digicitrin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Digicitrin for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and other flavones?
A1: The most prevalent method for synthesizing flavones like this compound is the oxidative cyclization of a 2'-hydroxychalcone precursor.[1] This process generally involves two key steps: the intramolecular cyclization of the chalcone to form a flavanone intermediate, which is then oxidized to yield the final flavone.[1]
Q2: How are the chalcone precursors for this compound synthesis prepared?
A2: Typically, the required 2'-hydroxychalcone precursors are synthesized through a Claisen-Schmidt condensation reaction. This reaction involves an appropriately substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.[1] The specific choice of these starting materials will determine the final substitution pattern of the this compound molecule.
Q3: Can reaction conditions be modified to improve the yield and reaction time?
A3: Yes, implementing green chemistry techniques such as microwave or ultrasound irradiation can significantly enhance the synthesis. Microwave assistance has been shown to dramatically reduce reaction times from hours to minutes and increase product yields.[1] Similarly, ultrasonic irradiation can promote the cyclization reaction at lower temperatures, leading to shorter reaction times and high yields.[1]
Q4: Is it possible to isolate the flavanone intermediate before oxidation?
A4: Yes, flavanones are common intermediates in flavone synthesis.[1] It is possible to perform a two-step procedure where the flavanone is first isolated and then subjected to a separate, optimized oxidation step to yield the flavone.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of this compound | Incomplete cyclization of the chalcone precursor. | - Optimize Reagent Concentration: Ensure the correct stoichiometry of reactants. - Increase Temperature: Many cyclization reactions benefit from higher temperatures, such as reflux conditions. However, be cautious of potential degradation at excessively high temperatures.[1] |
| Incomplete oxidation of the flavanone intermediate. | - Select an Appropriate Oxidizing Agent: Common oxidizing agents for this step include I2 in DMSO or NH4I. - Optimize Oxidation Conditions: Adjust the reaction time and temperature for the oxidation step. | |
| Degradation of starting materials or product. | - Check pH: Ensure the reaction is carried out under optimal acidic or basic conditions, as harsh conditions can lead to degradation. - Protect Sensitive Functional Groups: If your starting materials contain sensitive functional groups, consider using protecting groups. | |
| Formation of Multiple Byproducts | Non-specific reactions occurring. | - Purify Starting Materials: Ensure the purity of the 2'-hydroxyacetophenone and benzaldehyde derivatives. - Control Reaction Temperature: Run the reaction at a lower temperature to minimize side reactions. |
| Rearrangement of intermediates. | - Modify Solvent: The choice of solvent can influence the reaction pathway. Experiment with different solvents to favor the desired product. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction mixture. | - Optimize Extraction Procedure: Use a suitable solvent for extraction. - Utilize Chromatography: Employ column chromatography for efficient purification. |
| Product co-elutes with impurities. | - Change Chromatographic Conditions: Experiment with different solvent systems or stationary phases for better separation. |
Experimental Protocols
General Protocol for Two-Step Synthesis of this compound via Chalcone Cyclization
Step 1: Synthesis of 2'-hydroxychalcone precursor
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone in ethanol.
-
Addition of Benzaldehyde: Add the corresponding substituted benzaldehyde to the solution.
-
Base Catalysis: Slowly add an aqueous solution of a base (e.g., NaOH or KOH) to the mixture while stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Isolation: The chalcone product will often precipitate out of the solution. Filter the solid, wash it with water, and dry it thoroughly.
Step 2: Oxidative Cyclization to this compound
-
Reaction Setup: Dissolve the synthesized 2'-hydroxychalcone in a suitable solvent, such as DMSO.
-
Addition of Oxidizing Agent: Add the oxidizing agent (e.g., I2).
-
Heating: Heat the reaction mixture at a temperature appropriate for the specific substrates, often at reflux.
-
Reaction Monitoring: Monitor the formation of this compound by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for the two-step synthesis of this compound.
Caption: Example signaling pathway for the related compound Digitoxin.
References
Digicitrin Technical Support Center: Minimizing Experimental Cytotoxicity
Note on "Digicitrin": The term "this compound" does not correspond to a well-documented compound in scientific literature. It may be a synonym for another compound or a specific formulation. The name suggests a potential relation to either Digitalis glycosides (e.g., Digitoxin) or citrus flavonoids . This guide will focus on the cytotoxic mechanisms of flavonoids, a broad class of natural compounds, as their effects are extensively studied and relevant to many experimental contexts. The principles and troubleshooting steps provided are widely applicable to various cytotoxic agents.
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of flavonoid-induced cytotoxicity?
A1: Flavonoids typically induce cytotoxicity through the intrinsic pathway of apoptosis.[1][2] This process is often initiated by an increase in reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3][4] Key events include the loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, primarily involving caspase-9 and the executioner caspase-3.[3][5] This cascade ultimately leads to the cleavage of cellular proteins and programmed cell death.
Q2: My cells are dying at concentrations expected to be non-toxic. What are the first things I should check?
A2: Unexpectedly high cytotoxicity can stem from several sources. First, verify the final concentration of your this compound stock solution and ensure accurate dilution. Second, assess the toxicity of the solvent (e.g., DMSO) used to dissolve the compound by running a vehicle-only control group. Finally, review your cell culture conditions; factors like over-confluence, high passage number, or underlying contamination can sensitize cells to treatment.[6]
Q3: How can I reduce the risk of oxidative stress-induced cytotoxicity from my compound?
A3: If your compound's cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant may be effective. N-acetylcysteine (NAC) is a widely used cytoprotective agent that can mitigate ROS-induced damage.[7][8] It acts as a precursor for glutathione (GSH) synthesis and can help restore cellular redox balance.[7][9] We recommend performing a dose-response experiment with NAC to find a concentration that provides protection without interfering with your experiment's primary endpoints.
Q4: How do I distinguish between apoptosis and necrosis in my experiment?
A4: Apoptosis is a programmed and controlled form of cell death, while necrosis is an uncontrolled process resulting from acute injury. You can distinguish them using several methods. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common technique; early apoptotic cells stain positive for Annexin V only, while late apoptotic and necrotic cells stain for both. Morphological assessment for characteristics like cell shrinkage and membrane blebbing (apoptosis) versus cell swelling and rupture (necrosis) is also useful. Additionally, a Western blot for cleaved caspase-3 is a specific marker for apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered when working with potentially cytotoxic compounds like this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inaccurate Pipetting: Inconsistent volumes of cells or compound. 2. Uneven Cell Seeding: "Edge effects" in the microplate or clumping of cells.[10] | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions. 2. Ensure a homogenous single-cell suspension before plating. Avoid using the outermost wells of the plate if edge effects are suspected. |
| Control (untreated) cells are unhealthy or dying | 1. Suboptimal Culture Conditions: Incorrect media pH, temperature, or CO2 levels. 2. Contamination: Mycoplasma or bacterial contamination. 3. High Cell Passage Number: Cells may have lost viability or normal characteristics.[6] | 1. Verify incubator settings and media formulation. 2. Regularly test for contamination. 3. Use cells from a low-passage frozen stock. Maintain a clear passaging record. |
| Compound appears insoluble or precipitates in media | 1. Poor Solubility: The compound's concentration exceeds its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: Compound may bind to proteins in serum. | 1. Lower the final concentration. Increase the concentration of the organic solvent (e.g., DMSO), ensuring the final solvent concentration remains non-toxic to cells (typically <0.5%). 2. Test the experiment in serum-free media for the incubation period, if the cell type allows. |
| Desired biological effect is observed, but with unacceptable levels of cell death | 1. Narrow Therapeutic Window: The effective concentration is very close to the toxic concentration. 2. Off-Target Effects: The compound affects pathways essential for cell survival. | 1. Perform a more detailed dose-response curve with smaller concentration increments to pinpoint the optimal concentration. 2. Consider co-treatment with a cytoprotective agent like N-acetylcysteine (NAC) to mitigate off-target oxidative stress.[8] |
Experimental Protocols & Visualizations
Flavonoid-Induced Apoptosis Signaling Pathway
Many flavonoids trigger apoptosis through the mitochondrial (intrinsic) pathway. The process generally begins with an increase in cellular stress, such as the production of Reactive Oxygen Species (ROS), which in turn affects the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3][11] This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c.[5] Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, leading to the activation of executioner caspase-3 and subsequent cell death.[3][5]
Protocol 1: Determining IC50 with an MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[13]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include wells for "untreated" (cells + medium) and "vehicle control" (cells + medium with the highest concentration of solvent).
-
Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the values against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Assessing Cytoprotection using N-acetylcysteine (NAC)
This protocol determines if an antioxidant can rescue cells from this compound-induced cytotoxicity.
-
Experiment Setup: Design your experiment to include the following groups:
-
Untreated Control (cells + medium)
-
NAC only (to test for NAC's own effect)
-
This compound only (at a cytotoxic concentration, e.g., its IC50 or IC75)
-
This compound + NAC (co-treatment group)
-
-
Pre-treatment (Optional but Recommended): Add NAC (e.g., at a final concentration of 1-5 mM) to the designated wells 1-2 hours before adding this compound. This allows NAC to be taken up by the cells.
-
Treatment: Add this compound to the "this compound only" and "this compound + NAC" wells.
-
Incubation: Incubate for the standard exposure time (e.g., 24 hours).
-
Viability Assessment: Perform a cell viability assay (e.g., MTT, as described in Protocol 1) on all groups.
-
Analysis: Compare the viability of the "this compound + NAC" group to the "this compound only" group. A significant increase in viability in the co-treatment group suggests that oxidative stress plays a key role in this compound's cytotoxicity and that NAC provides a protective effect.[8]
References
- 1. Protective Effects of Flavonoids Against Mitochondriopathies and Associated Pathologies: Focus on the Predictive Approach and Personalized Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Flavonoids and Mitochondria: Activation of Cytoprotective Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting inconsistent results with Digicitrin
Technical Support Center: Digicitrin (Digitoxin)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with this compound, a cardiac glycoside commonly known as Digitoxin. Inconsistent experimental results can arise from various factors, and this guide aims to address specific issues you may encounter.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
Q1: My experimental results with this compound (Digitoxin) are showing variable or lower-than-expected potency. What are the potential causes?
A1: Inconsistent bioactivity can stem from several factors related to the compound's properties and handling:
-
Solubility Issues: Digitoxin has variable and often low aqueous solubility, which can be affected by factors such as its physical form (crystalline vs. amorphous), the presence of impurities, and storage conditions.[1] Poor solubility can lead to a lower effective concentration in your experiments than intended.
-
Compound Stability and Storage: The stability of Digitoxin can be influenced by storage temperature. Storing the compound at elevated temperatures can lead to decreased dissolution rates over time.[1] It is crucial to adhere to the manufacturer's storage recommendations.
-
Adsorption to Labware: Like many hydrophobic molecules, Digitoxin may adsorb to plastic labware (e.g., pipette tips, microplates). This can reduce the actual concentration of the compound in your experimental setup.
-
Cell Line Specificity: The response to Digitoxin can vary significantly between different cell lines. Some cell lines may be inherently more resistant to its effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent bioactivity.
Issue 2: Unexpected Cellular Responses or Toxicity
Q2: I am observing unexpected off-target effects or higher-than-expected toxicity in my cell cultures. What could be the reason?
A2: Unforeseen cellular responses can be due to the complex mechanism of action of Digitoxin and its interactions with various cellular pathways:
-
Electrolyte Imbalances: The primary mechanism of Digitoxin is the inhibition of the Na+/K+-ATPase pump.[2][3] This can lead to disturbances in intracellular ion concentrations, particularly an increase in intracellular calcium.[3] Fluctuations in media ion concentrations (e.g., potassium, calcium, magnesium) can potentiate the toxic effects of Digitoxin.[2]
-
Activation of Multiple Signaling Pathways: Beyond its primary target, Digitoxin can influence a variety of signaling pathways, including the NF-κB and caspase pathways, which can lead to apoptosis and cell cycle arrest.[4] It has also been shown to affect Src-related signaling pathways.[5] These widespread effects can vary between cell types, leading to unexpected outcomes.
-
Drug Interactions: If you are co-administering other compounds, be aware of potential interactions. For example, substances that inhibit the CYP3A4 enzyme can slow the metabolism of Digitoxin, increasing its effective concentration and potential for toxicity.[2]
Decision Tree for Unexpected Toxicity:
Caption: Decision tree for investigating unexpected cellular toxicity.
Frequently Asked Questions (FAQs)
Q3: What is the primary mechanism of action for this compound (Digitoxin)?
A3: this compound (Digitoxin) is a cardiac glycoside that primarily acts by inhibiting the Na+/K+-ATPase pump in the cell membrane of heart muscle cells.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger.[3] The result is an accumulation of intracellular calcium, leading to increased force of myocardial contraction (positive inotropic effect).[3] It also has electrophysiological effects, including reducing the heart rate.[2]
Signaling Pathway of Digitoxin's Primary Action:
Caption: Simplified signaling pathway of Digitoxin's primary mechanism.
Q4: How should I prepare and store this compound (Digitoxin) solutions?
A4: Due to its poor water solubility, Digitoxin is typically dissolved in an organic solvent such as DMSO to create a stock solution. It is crucial to be aware of the potential for different physical forms of the compound (polymorphs, amorphous forms) to have varying solubilities.[1] Store stock solutions at the temperature recommended by the manufacturer, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and include a vehicle control in your experiments.
Q5: What are some key secondary or off-target signaling pathways affected by this compound (Digitoxin)?
A5: In addition to its primary effect on the Na+/K+-ATPase pump, Digitoxin has been shown to modulate several other signaling pathways, which can be relevant in various research contexts, particularly in oncology research. These include:
-
Inhibition of NF-κB activity. [4]
-
Induction of apoptosis through the caspase pathway. [4]
-
Suppression of Src activity and related signaling. [5]
-
Inhibition of HIF-1α under hypoxic conditions. [5]
Experimental Protocols
Protocol 1: Preparation of this compound (Digitoxin) Stock Solution
-
Materials: this compound (Digitoxin) powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound (Digitoxin) powder to equilibrate to room temperature.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assay (MTT or similar)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the this compound (Digitoxin) stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration constant across all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of Digitoxin or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 Range | 3 - 33 nM | Various human cancer cell lines | [6] |
| Plasma Concentration (Cardiac Patients) | 20 - 33 nM | N/A | [6] |
| Plasma Protein Binding | 90 - 97% | N/A | [2] |
| Biological Half-life | 7 - 8 days | N/A | [2] |
References
- 1. Differential thermal, solubility, and aging studies on various sources of digoxin and digitoxin powder: biopharmaceutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Digitoxin - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - ePrints - Newcastle University [eprints.ncl.ac.uk]
Validation & Comparative
Validating the Therapeutic Potential of Digitoxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Digitoxin's therapeutic performance with alternative treatments, supported by experimental data. It is intended to inform researchers, scientists, and drug development professionals on the potential of this cardiac glycoside.
Overview of Digitoxin
Digitoxin is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea)[1][2]. It has a long history in the treatment of heart failure and certain cardiac arrhythmias[2][3]. Its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in heart muscle cells[2][3][4]. This inhibition leads to an increase in intracellular calcium, which in turn enhances the force of myocardial contractions (a positive inotropic effect)[2][4]. Digitoxin also slows the heart rate (negative chronotropic effect) and conduction of electrical impulses through the atrioventricular node (negative dromotropic effect)[3][4].
Therapeutic Applications and Clinical Evidence
Digitoxin is primarily indicated for the treatment of heart failure, particularly in patients with impaired kidney function, as it is primarily eliminated by the liver[3]. It is also used to manage certain heart rhythm disorders like atrial fibrillation[3][5].
Recent clinical evidence from the DIGIT-HF trial, a randomized, double-blind, placebo-controlled study, has shed new light on the efficacy of Digitoxin. The trial demonstrated that in patients with advanced chronic heart failure with reduced ejection fraction (HFrEF) already receiving standard of care, Digitoxin significantly reduced the composite risk of all-cause death or hospitalization for worsening heart failure by 18% compared to placebo[6][7].
Comparison with Digoxin
Digitoxin is structurally and functionally similar to Digoxin, another commonly used cardiac glycoside. However, key pharmacokinetic differences exist, influencing their clinical application.
| Feature | Digitoxin | Digoxin |
| Primary Route of Elimination | Liver[3] | Kidneys[3] |
| Biological Half-life | 7 to 8 days[3] | 36 to 48 hours[8] |
| Use in Renal Impairment | Preferred[3] | Requires dose adjustment |
| Evidence Base | Strengthened by the recent DIGIT-HF trial[6][9] | Supported by the earlier DIG trial[9][10] |
Mechanism of Action: Signaling Pathway
The therapeutic effects of Digitoxin are a direct result of its impact on cardiac myocyte ion exchange. The following diagram illustrates the signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. What is Digitoxin used for? [synapse.patsnap.com]
- 3. Digitoxin - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Digoxin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Digitoxin Reduces Death and Hospitalization Risk in Advanced Heart Failure Patients [trial.medpath.com]
- 7. DIGIT-HF: Digitoxin in Patients With HFrEF - American College of Cardiology [acc.org]
- 8. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationale and design of the DIGIT‐HF trial (DIGitoxin to Improve ouTcomes in patients with advanced chronic Heart Failure): a randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
A Comparative Efficacy Analysis of Digitoxin and Similar Cardiac Glycosides
An Objective Comparison of Performance with Supporting Experimental Data for Researchers and Drug Development Professionals
Initial searches for "Digicitrin" did not yield a matching compound, suggesting a possible typographical error. Based on the structural and functional context of related compounds, this guide will focus on Digitoxin and its close analog, Digoxin . Both are cardiac glycosides, a class of naturally derived compounds known for their application in treating heart conditions. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, which leads to an increase in intracellular calcium concentration and consequently, enhanced cardiac contractility. This guide provides a comparative analysis of their efficacy, supported by experimental data.
Quantitative Efficacy Comparison
The relative efficacy of Digitoxin and Digoxin can be assessed by comparing their inhibitory activity on the Na+/K+-ATPase and their cytotoxic effects on various cell lines. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for this comparison. A lower value for these parameters indicates a higher potency.
| Compound | Target/Cell Line | Parameter | Value | Reference |
| Digitoxin | Na+/K+-ATPase | Ki | 167 nM | |
| Digoxin | Na+/K+-ATPase | Ki | 147 nM | |
| Digitoxin | HT-29 (Colon Cancer) | IC50 | < 0.5 µM | |
| Digoxin | HT-29 (Colon Cancer) | IC50 | < 2.2 µM | |
| Digitoxin | MDA-MB-231 (Breast Cancer) | IC50 | < 0.5 µM | |
| Digoxin | MDA-MB-231 (Breast Cancer) | IC50 | < 2.2 µM |
The data indicates that while Digoxin has a slightly lower Ki value for Na+/K+-ATPase, suggesting a marginally higher binding affinity in this particular study, Digitoxin demonstrates significantly greater cytotoxic potency in the cancer cell lines tested, with IC50 values substantially lower than those of Digoxin.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
Assay Buffer: 30 mM Tris-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
Control Buffer: 30 mM Tris-HCl (pH 7.4), 4 mM MgCl2, 1 mM ouabain
-
ATP solution
-
Test compounds (Digitoxin, Digoxin) dissolved in a suitable solvent (e.g., DMSO)
-
Reagent to stop the reaction and develop color for phosphate detection (e.g., a solution containing ascorbic acid and ammonium molybdate)
-
Microplate reader
Procedure:
-
Prepare two sets of reaction mixtures in microtubes: one with the Assay Buffer and another with the Control Buffer (containing the potent inhibitor ouabain to determine the baseline of non-specific ATPase activity).
-
Add a standardized amount of Na+/K+-ATPase enzyme preparation to each tube.
-
Introduce varying concentrations of the test compounds (Digitoxin and Digoxin) to the Assay Buffer tubes. Add only the solvent to the control and a "no inhibitor" assay tube.
-
Pre-incubate the mixtures at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a specific concentration of ATP to all tubes.
-
Incubate the reaction mixtures at 37°C for a set time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stopping reagent.
-
Add the colorimetric reagent to all tubes and allow the color to develop.
-
Measure the absorbance of each sample at a specific wavelength (e.g., 660 nm) using a microplate reader.
-
The amount of inorganic phosphate released is proportional to the enzyme activity. The specific Na+/K+-ATPase activity is calculated by subtracting the activity in the presence of ouabain (Control Buffer) from the total ATPase activity (Assay Buffer).
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Mechanism of Action and Downstream Effects
The following diagram illustrates the signaling pathway affected by Digitoxin and Digoxin.
Cross-Validation of Digoxin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Digoxin, a cardiac glycoside, by comparing its performance with alternative therapeutic agents. Detailed experimental data, protocols, and signaling pathway visualizations are presented to offer an objective analysis for research and drug development professionals.
Introduction to Digoxin
Digoxin, a purified cardiac glycoside extracted from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and atrial fibrillation for decades.[1] Its primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump in myocardial cells.[2][3][4] This inhibition leads to a cascade of events that ultimately enhances cardiac contractility and modulates neurohormonal activity.[2][3] This guide will delve into the molecular and cellular effects of Digoxin, comparing them with other treatment modalities to provide a thorough understanding of its therapeutic role.
Primary Mechanism of Action: Na+/K+-ATPase Inhibition
Digoxin's principal therapeutic effect is the reversible inhibition of the Na+/K+-ATPase pump.[2][5] This enzyme is crucial for maintaining the electrochemical gradient across the cell membrane. By inhibiting this pump, Digoxin causes an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger, leading to an accumulation of intracellular calcium.[3][6] The elevated intracellular calcium enhances the contractility of the heart muscle, an effect known as positive inotropy.[1][6]
Comparative Analysis of Na+/K+-ATPase Inhibition
| Compound | Target | IC50 (nM) | Therapeutic Serum Concentration (ng/mL) |
| Digoxin | Na+/K+-ATPase | 10-100 | 0.5-2.0[4] |
| Digitoxin | Na+/K+-ATPase | 15-120 | 15-25 |
| Ouabain | Na+/K+-ATPase | 5-50 | (Primarily a research tool) |
Note: IC50 values can vary depending on the tissue and experimental conditions.
Comparison with Alternative Therapeutic Agents
While Digoxin is effective, several other classes of drugs are used in the management of heart failure and atrial fibrillation, often as first-line treatments.
For Heart Failure:
Common alternatives include ACE inhibitors, beta-blockers, and mineralocorticoid receptor antagonists.[7][8]
| Drug Class | Mechanism of Action | Effect on Cardiac Function |
| Digoxin | Na+/K+-ATPase inhibitor | Increases contractility (positive inotropy)[6] |
| ACE Inhibitors (e.g., Lisinopril) | Inhibit angiotensin-converting enzyme, leading to vasodilation | Reduce afterload and preload |
| Beta-Blockers (e.g., Metoprolol) | Block beta-adrenergic receptors | Reduce heart rate and blood pressure, decrease myocardial oxygen demand[9] |
| Mineralocorticoid Receptor Antagonists (e.g., Spironolactone) | Block aldosterone receptors | Reduce sodium and water retention, prevent cardiac fibrosis |
For Atrial Fibrillation:
For rate control in atrial fibrillation, beta-blockers and calcium channel blockers are often preferred.[10][11]
| Drug Class | Mechanism of Action | Effect on Heart Rate |
| Digoxin | Increases vagal tone to the atrioventricular (AV) node | Slows conduction through the AV node, reducing ventricular rate[3] |
| Beta-Blockers (e.g., Carvedilol) | Block beta-adrenergic receptors in the heart | Decrease heart rate and AV nodal conduction[12] |
| Calcium Channel Blockers (e.g., Diltiazem) | Block L-type calcium channels in the AV node | Slow AV nodal conduction and decrease heart rate[10] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on Na+/K+-ATPase activity.
Principle: The enzymatic activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of the test compound indicates the level of inhibition.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine brain)
-
Assay Buffer: 30 mM Tris-HCl, 0.5 mM EDTA, 7.8 mM MgCl2, pH 7.4
-
Substrate Solution: 22 mM ATP
-
Ion Solution: 35 mM KCl, 1.65 M NaCl
-
Test compound (e.g., Digoxin) dissolved in DMSO
-
Ouabain (a known Na+/K+-ATPase inhibitor) as a positive control
-
Trichloroacetic acid (TCA)
-
Taussky-Shorr reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, ion solution, and Na+/K+-ATPase enzyme solution.
-
Add the test compound at various concentrations to the wells. Use DMSO as a vehicle control and ouabain as a positive control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding TCA.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add the Taussky-Shorr reagent.
-
Measure the absorbance at 660 nm after a 5-minute incubation at room temperature.
-
Calculate the percentage of inhibition based on the difference in absorbance between the control and compound-treated wells.[13]
Measurement of Intracellular Calcium Concentration
Objective: To measure changes in intracellular calcium concentration in response to a compound.
Principle: The fluorescent dye Fura-2 AM is a cell-permeant ratiometric calcium indicator. Once inside the cell, it is cleaved by esterases to its active form, Fura-2. The fluorescence excitation maximum of Fura-2 shifts from 380 nm in the calcium-free form to 340 nm in the calcium-bound form, while the emission is measured at 510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration.[14]
Materials:
-
Adherent cells (e.g., cardiomyocytes or a relevant cell line)
-
Cell culture medium
-
Fura-2 AM stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (e.g., Digoxin)
-
Fluorescence microplate reader with dual-wavelength excitation capabilities
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (typically 2-5 µM in HBSS) and incubate at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove extracellular dye.
-
Add HBSS containing the test compound at various concentrations to the wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at an emission wavelength of 510 nm, with excitation alternating between 340 nm and 380 nm.
-
Calculate the ratio of the 340 nm/380 nm fluorescence intensities to determine the relative intracellular calcium concentration.[14][15]
Visualization of Signaling Pathways
Digoxin's Primary Mechanism of Action
Caption: Digoxin's primary mechanism of action.
Digoxin's Influence on Src/EGFR/STAT3 Signaling
Caption: Digoxin's inhibitory effect on the Src/EGFR/STAT3 pathway.
Digoxin's Modulation of NF-κB Signaling
Caption: Digoxin's modulation of the NF-κB signaling pathway.
Conclusion
This guide provides a comparative analysis of Digoxin's mechanism of action, highlighting its well-established role as a Na+/K+-ATPase inhibitor. The provided experimental protocols offer a framework for the in-vitro validation of these effects. Furthermore, the visualization of its impact on key signaling pathways, such as Src/EGFR/STAT3 and NF-κB, underscores the pleiotropic effects of this cardiac glycoside. While newer agents are often favored in the management of heart failure and atrial fibrillation, a thorough understanding of Digoxin's multifaceted mechanism of action remains crucial for its appropriate clinical use and for the development of novel therapeutics.
References
- 1. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. Heart failure - Wikipedia [en.wikipedia.org]
- 8. Heart failure - Treatment - NHS [nhs.uk]
- 9. Beta-blockers or Digoxin for Atrial Fibrillation and Heart Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Atrial fibrillation medications | Royal Brompton & Harefield hospitals [rbht.nhs.uk]
- 12. Atrial Fibrillation Heart Failure - Beta-Blockers Or Digoxin [cfrjournal.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Digitoxin and Standard-of-Care Drugs in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of digitoxin with standard-of-care drugs for the treatment of heart failure and atrial fibrillation. The information is supported by data from key clinical trials to aid in research and drug development.
Executive Summary
Digitoxin, a cardiac glycoside, has demonstrated a place in the management of heart failure with reduced ejection fraction (HFrEF), particularly in patients who are already on guideline-directed medical therapy. The recent DIGIT-HF trial has provided new evidence on its efficacy and safety. This guide compares digitoxin primarily with digoxin, another cardiac glycoside, and places its clinical performance in the context of current first-line therapies for HFrEF, including angiotensin receptor-neprilysin inhibitors (ARNIs), beta-blockers, mineralocorticoid receptor antagonists (MRAs), and sodium-glucose cotransporter-2 (SGLT2) inhibitors. Furthermore, its role in atrial fibrillation rate control is compared with standard-of-care agents like beta-blockers.
Mechanism of Action: Cardiac Glycosides
Digitoxin and digoxin share a common mechanism of action. They are positive inotropic and negative chronotropic drugs. They inhibit the sodium-potassium ATPase pump (Na+/K+-ATPase) in the heart's muscle cells (myocytes). This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated intracellular calcium enhances the contractility of the heart muscle.
Comparative Efficacy in Heart Failure (HFrEF)
The primary evidence for digitoxin in HFrEF comes from the DIGIT-HF trial , while the landmark trial for digoxin is the DIG trial . It is important to note that these trials were conducted in different eras of heart failure management, with the DIGIT-HF trial including patients on more contemporary background therapy.
Efficacy Data from Key Clinical Trials
| Outcome | DIGIT-HF Trial (Digitoxin vs. Placebo)[1][2][3] | DIG Trial (Digoxin vs. Placebo)[4] |
| Primary Endpoint | Composite of all-cause mortality or hospitalization for worsening heart failure | All-cause mortality |
| Hazard Ratio (HR) | 0.82 (95% CI: 0.69–0.98) | 0.99 (95% CI: 0.91–1.07) |
| p-value | 0.03 | 0.80 |
| All-Cause Mortality | HR: 0.86 (95% CI: 0.69–1.07) | - |
| Hospitalization for Worsening HF | HR: 0.85 (95% CI: 0.69–1.05) | Risk Ratio: 0.72 (95% CI: 0.66–0.79) |
| p-value | - | <0.001 |
Efficacy of Modern Standard-of-Care in HFrEF
For context, the following table summarizes the approximate risk reductions seen with current first-line therapies for HFrEF.
| Drug Class | Key Clinical Trial(s) | Approximate Relative Risk Reduction in Cardiovascular Death or HF Hospitalization |
| ARNI (Sacubitril/Valsartan) | PARADIGM-HF[5][6][7][8] | ~20% (vs. enalapril) |
| Beta-Blockers | Multiple trials[9][10][11][12][13] | ~27-33% (vs. placebo) |
| MRAs (Spironolactone, Eplerenone) | RALES, EMPHASIS-HF[14][15][16][17][18] | ~30-35% (vs. placebo) |
| SGLT2 Inhibitors | DAPA-HF, EMPEROR-Reduced[19][20][21][22][23] | ~25-26% (vs. placebo) |
Comparative Efficacy in Atrial Fibrillation (Rate Control)
Both digitoxin and digoxin can be used for ventricular rate control in patients with atrial fibrillation. However, beta-blockers and non-dihydropyridine calcium channel blockers are generally considered first-line therapies. The RATE-AF trial provides a rare head-to-head comparison of digoxin with a beta-blocker (bisoprolol).
Efficacy Data from the RATE-AF Trial (Digoxin vs. Bisoprolol)[24][25]
| Outcome (at 6 months) | Digoxin | Bisoprolol | Notes |
| Primary Endpoint (SF-36 Physical Component Score) | 31.9 | 29.7 | No significant difference (p=0.28) |
| Resting Heart Rate | 76.9 bpm | 74.8 bpm | No significant difference (p=0.40) |
| Improvement in EHRA Symptom Class (≥2 classes) | 53% of patients | 9% of patients | Significantly better with digoxin (p<0.001) |
| NT-proBNP Levels (at 12 months) | 960 pg/mL | 1250 pg/mL | Significantly lower with digoxin (p=0.005) |
Pharmacokinetic Profile: Digitoxin vs. Digoxin
The primary differences between digitoxin and digoxin lie in their pharmacokinetic profiles, which have significant clinical implications.
| Parameter | Digitoxin | Digoxin |
| Absorption | >90% | ~70-80% |
| Protein Binding | >95% | ~20-30% |
| Metabolism | Hepatic | Minimally metabolized |
| Elimination | Primarily hepatic/fecal | Primarily renal |
| Half-life | 5-7 days | 36-48 hours |
Safety and Tolerability
Adverse Events in Key Heart Failure Trials
| Adverse Event | DIGIT-HF Trial (Digitoxin)[1][2][3][24][25] | DIGIT-HF Trial (Placebo)[1][2][3][25] | DIG Trial (Digoxin) | DIG Trial (Placebo) |
| Serious Adverse Events | 4.7% | 2.8% | Suspected Digoxin Toxicity: ~12% | Suspected Digoxin Toxicity: ~7% |
| Cardiac Disorders (Serious) | 3.4% | 1.8% | - | - |
| Ventricular Fibrillation | 1.6% | - | - | - |
| Ventricular Tachycardia | 1.1% | - | - | - |
Adverse Events in the RATE-AF Trial[25]
In the RATE-AF trial, adverse events were significantly less common in the digoxin group compared to the bisoprolol group (25% vs. 64% of patients experiencing at least one adverse event).
Experimental Protocols
DIGIT-HF Trial (Digitoxin in Heart Failure)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase IV trial.[26]
-
Patient Population: Adult patients with symptomatic chronic HFrEF (LVEF ≤40% and NYHA class III-IV, or LVEF ≤30% and NYHA class II) who were receiving standard-of-care therapy.[2][3][25][26]
-
Intervention: Patients were randomized to receive either digitoxin (starting at 0.07 mg daily with dose adjustments to achieve a target serum concentration of 8–18 ng/mL) or a matching placebo.[2][25][26]
-
Primary Outcome: The primary endpoint was a composite of death from any cause or first hospital admission for worsening heart failure.[1][3][25]
DIG Trial (Digitalis Investigation Group)
-
Study Design: A large, simple, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with clinical heart failure, in normal sinus rhythm, and with a left ventricular ejection fraction of 0.45 or less.[27] An ancillary trial included patients with an LVEF greater than 0.45.
-
Intervention: Patients were randomized to receive either digoxin or placebo. The digoxin dose was determined by an algorithm based on age, sex, weight, and serum creatinine, with a median dose of 0.25 mg daily.[28]
-
Primary Outcome: The primary outcome of the main trial was all-cause mortality.[4]
Conclusion
Digitoxin has demonstrated a modest but statistically significant benefit in reducing the composite outcome of all-cause mortality or hospitalization for worsening heart failure in patients with HFrEF who are already on modern guideline-directed medical therapy. Its long half-life and hepatic elimination make it a potential option for patients with renal impairment. However, its efficacy in reducing mortality alone is not established, and it is associated with a higher rate of serious adverse events compared to placebo.
In the context of current standard-of-care for HFrEF, foundational therapies such as ARNIs, beta-blockers, MRAs, and SGLT2 inhibitors have shown more substantial and consistent reductions in mortality and hospitalization. Therefore, digitoxin may be considered as an add-on therapy in select, symptomatic patients.
For rate control in atrial fibrillation, digoxin (and by extension, digitoxin) remains a therapeutic option, particularly in sedentary patients or those with concomitant heart failure. The RATE-AF trial suggests that digoxin may offer symptomatic benefits comparable to beta-blockers with fewer adverse events in an older population with permanent atrial fibrillation.
Further research is needed to delineate the optimal patient population for digitoxin therapy and to directly compare its efficacy and safety with modern heart failure and rate control agents.
References
- 1. DIGIT-HF Trial Reveals Digitoxin Benefits for Heart Failure | Radcliffe Cardiology [radcliffecardiology.com]
- 2. Digitoxin improves outcomes in advanced heart failure [escardio.org]
- 3. DIGIT-HF: Digitoxin in Patients With HFrEF - American College of Cardiology [acc.org]
- 4. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 5. Sacubitril/valsartan in heart failure: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. entrestohcp.com [entrestohcp.com]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | The history and mystery of sacubitril/valsartan: From clinical trial to the real world [frontiersin.org]
- 9. Effects of beta-blocker therapy on mortality in patients with heart failure. A systematic overview of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Beta blocker - Wikipedia [en.wikipedia.org]
- 12. Beta-blockers reduce death in patients with heart failure and moderate renal impairment - TheSynapse [thesynapse.net]
- 13. Efficacy of Different Beta Blockers in Reducing Mortality in Heart-Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved outcomes with mineralocorticoid receptor antagonists across different types of heart failure [escardio.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Mineralocorticoid receptor antagonists in heart failure: an individual patient level meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pulsus.com [pulsus.com]
- 19. Meta-analysis strengthens evidence for SGLT2 inhibitors in patients with heart failure - TheSynapse [thesynapse.net]
- 20. SGLT-2 Inhibitors in Heart Failure: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gpnotebook.com [gpnotebook.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. ahajournals.org [ahajournals.org]
- 24. Digitoxin Cuts Risk in Well-Treated HFrEF Patients: DIGIT-HF | tctmd.com [tctmd.com]
- 25. hcplive.com [hcplive.com]
- 26. Rationale and design of the DIGIT‐HF trial (DIGitoxin to Improve ouTcomes in patients with advanced chronic Heart Failure): a randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DIG TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 28. Effectiveness of Digoxin in Reducing One-Year Mortality in Chronic Heart Failure in the Digitalis Investigation Group Trial - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cardiac Glycoside Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings for two prominent cardiac glycosides, Digoxin and Digitoxin, and evaluates their performance against alternative therapies for heart failure and atrial fibrillation. The information presented is supported by experimental data from clinical trials and outlines the methodologies of key experiments to aid in independent verification and further research.
Cardiac Glycosides: Digoxin vs. Digitoxin
Digoxin and Digitoxin are both derived from the foxglove plant and share a primary mechanism of action: the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium, resulting in stronger heart contractions (positive inotropic effect) and a slower heart rate (negative chronotropic effect). Despite their similar origins, their pharmacokinetic profiles and clinical findings show notable differences.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from clinical trials comparing Digoxin and Digitoxin.
Table 1: Comparison of Therapeutic and Clinical Outcomes for Digoxin and Digitoxin in Heart Failure
| Outcome Measure | Digoxin | Digitoxin | p-value | Citation |
| Achievement of Therapeutic Concentrations | 5 out of 15 patients | 14 out of 15 patients | < 0.05 | [1] |
| Congestive Heart Failure (CHF) Score | Higher (less favorable) | Lower (more favorable) than pre-treatment | 0.05 < p < 0.06 (difference between drugs not significant) | [1] |
| All-Cause Mortality (in advanced heart failure) | Hazard Ratio: 0.86 (vs. placebo) | Not directly compared in this trial | Not Applicable | [2] |
Table 2: Pharmacokinetic Properties of Digoxin and Digitoxin
| Property | Digoxin | Digitoxin |
| Primary Elimination Route | Renal | Hepatic |
| Oral Bioavailability | ~70-80% | ~90-100% |
| Plasma Protein Binding | 20-30% | >95% |
| Half-life | 36-48 hours | 5-7 days |
Alternatives to Cardiac Glycosides
Several classes of drugs have emerged as alternatives to cardiac glycosides for the management of heart failure and atrial fibrillation, often with improved safety profiles. This section compares Digoxin to key alternatives: Captopril (an ACE inhibitor), Bisoprolol (a beta-blocker), and Amiodarone (an antiarrhythmic).
Comparative Performance Data
The tables below present data from head-to-head clinical trials.
Table 3: Digoxin vs. Captopril for Mild to Moderate Heart Failure
| Outcome Measure | Digoxin | Captopril | p-value | Citation |
| Exercise Tolerance (seconds) | Baseline: 353, 12 months: 427 | Baseline: 329, 12 months: 445 | < 0.05 | [3] |
| Left Ventricular End-Diastolic Diameter (mm) | Baseline: 60.3, 12 months: 57.9 | Baseline: 60.5, 12 months: 56.5 | < 0.05 | [3] |
| Mean Arterial Pressure (mm Hg) | Baseline: 101.9, 12 months: 97.0 | Baseline: 103.5, 12 months: 95.6 | < 0.03 | [3] |
| NYHA Class Improvement | 41% of patients | 52% of patients | < 0.01 | [3] |
| Ventricular Premature Beats | 4% increase | 45% decrease | Not provided | [4] |
Table 4: Digoxin vs. Bisoprolol for Atrial Fibrillation with Heart Failure (RATE-AF Trial)
| Outcome Measure | Digoxin | Bisoprolol | p-value | Citation |
| Quality of Life (SF-36 PCS at 6 months) | 31.9 | 29.7 | 0.28 | [5][6][7] |
| Resting Heart Rate (beats/min at 6 months) | 76.9 | 74.8 | 0.40 | [5][6][7] |
| Modified EHRA Class (2-class improvement at 6 months) | 53% of patients | 9% of patients | < 0.001 | [5][6][7][8] |
| NT-proBNP (pg/mL at 12 months) | 960 | 1250 | 0.005 | [5][6][7][8][9] |
| Adverse Events | 25% of patients | 64% of patients | < 0.001 | [5][6][7][8][9] |
Table 5: Digoxin vs. Amiodarone for Atrial Fibrillation Rate Control
| Outcome Measure | Digoxin | Amiodarone | p-value | Citation |
| Treatment Failure Rate | 59.5% (25 out of 42 patients) | 21.4% (9 out of 42 patients) | < 0.001 | [10][11] |
| Mean Onset of Action (minutes) | 135.38 | 56.66 | < 0.001 | [10][11] |
| Conversion to Sinus Rhythm | Less effective | More effective | Not provided | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of cardiac glycosides are provided below.
Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the Na+/K+-ATPase enzyme.
Objective: To determine the concentration of a cardiac glycoside required to inhibit 50% of the Na+/K+-ATPase activity (IC50).
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from pig kidney)
-
ATP (Adenosine triphosphate)
-
Buffer solution (e.g., Tris-HCl)
-
Ions: NaCl, KCl, MgCl2
-
Test compounds (cardiac glycosides) at various concentrations
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the buffer, ions (Na+, K+, Mg2+), and the purified Na+/K+-ATPase enzyme.
-
Add the test compound at a range of concentrations to the wells of a microplate.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Malachite Green assay.
-
The amount of Pi produced is inversely proportional to the inhibitory activity of the compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Measurement of Intracellular Calcium Concentration in Cardiac Myocytes
This method allows for the visualization and quantification of changes in intracellular calcium ([Ca2+]i) in response to a cardiac glycoside.
Objective: To measure the transient changes in [Ca2+]i in isolated cardiac myocytes following treatment with a cardiac glycoside.
Materials:
-
Isolated adult ventricular myocytes
-
Fluorescent Ca2+ indicator dye (e.g., Fluo-3 AM or Calcium Green-2)
-
Pluronic F-127
-
Tyrode's solution (physiological salt solution)
-
Confocal microscope with a high-speed camera
-
Data acquisition and analysis software
Procedure:
-
Isolate cardiac myocytes from an appropriate animal model (e.g., rat, rabbit).
-
Load the isolated myocytes with a fluorescent Ca2+ indicator dye. This is typically done by incubating the cells with the acetoxymethyl (AM) ester form of the dye, which can cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
Mount the dye-loaded cells in a perfusion chamber on the stage of a confocal microscope.
-
Perfuse the cells with Tyrode's solution to maintain their viability.
-
Electrically stimulate the myocytes to induce contractions and measure baseline [Ca2+]i transients.
-
Introduce the cardiac glycoside into the perfusion solution at the desired concentration.
-
Record the changes in fluorescence intensity over time, which correspond to changes in [Ca2+]i.
-
Analyze the recorded data to determine parameters such as the amplitude and decay rate of the Ca2+ transients.[13][14]
Visualizations
Signaling Pathway of Cardiac Glycosides
Caption: Mechanism of action of cardiac glycosides leading to increased myocardial contractility.
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Step-by-step workflow for determining the IC50 of a Na+/K+-ATPase inhibitor.
Logical Relationship of Therapeutic Choices
Caption: Therapeutic options for heart failure and atrial fibrillation.
References
- 1. A comparative trial of digoxin and digitoxin in the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Digitoxin improves outcomes in advanced heart failure [escardio.org]
- 3. A comparison of captopril and digoxin in the treatment of patients with mild-to-moderate chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of therapy with captopril and digoxin in patients with mild to moderate heart failure. The Captopril-Digoxin Multicenter Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digoxin a 'Viable Alternative' in AF With HF: RATE-AF Published [medscape.com]
- 6. Effect of Digoxin vs Bisoprolol for Heart Rate Control in Atrial Fibrillation on Patient-Reported Quality of Life: The RATE-AF Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Digoxin vs Bisoprolol for Heart Rate Control in Atrial Fibrillation on Patient-Reported Quality of Life: The RATE-AF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cci-cic.org [cci-cic.org]
- 9. Rate Control Therapy Evaluation in Permanent Atrial Fibrillation - American College of Cardiology [acc.org]
- 10. Intravenous Amiodarone versus Digoxin in Atrial Fibrillation Rate Control; a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous Amiodarone versus Digoxin in Atrial Fibrillation Rate Control; a Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. Basic methods for monitoring intracellular Ca2+ in cardiac myocytes using Fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.libraries.rutgers.edu]
A Comparative Analysis of Digitoxin and Digoxin in the Management of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cardiac glycosides, Digitoxin and its prominent competitor, Digoxin, in the context of treating heart failure. The information presented is based on data from major clinical trials and is intended to offer an objective overview to aid in research and development efforts.
Executive Summary
Digitoxin and Digoxin are both cardiac glycosides that have been used for centuries in the management of heart failure. They share a common mechanism of action, the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cells, which leads to increased intracellular calcium and, consequently, enhanced cardiac contractility.[1][2] While their therapeutic goals are similar, differences in their pharmacokinetic profiles, particularly their routes of elimination, may influence their suitability for different patient populations.[3] This guide will delve into the available clinical trial data for both compounds, presenting a side-by-side comparison of their efficacy and safety profiles in patients with heart failure.
Mechanism of Action: A Shared Pathway
Both Digitoxin and Digoxin exert their therapeutic effects by inhibiting the Na+/K+-ATPase pump in the cell membrane of heart muscle cells. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger, resulting in a decrease in calcium extrusion and an increase in intracellular calcium levels. The higher concentration of intracellular calcium enhances the contractility of the heart muscle (a positive inotropic effect), leading to improved cardiac output.[1][2] Additionally, these cardiac glycosides have electrophysiological effects, including a reduction in the heart rate (negative chronotropic effect).[1]
Head-to-Head Comparison: Clinical Trial Data
While direct, large-scale head-to-head clinical trials comparing Digitoxin and Digoxin are limited, we can draw comparisons from their respective major placebo-controlled trials: the DIGIT-HF trial for Digitoxin and the DIG trial for Digoxin.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the DIGIT-HF and DIG trials. It is important to note that these trials were conducted at different times, with different patient populations and background therapies, which should be considered when interpreting the data.
Table 1: Efficacy Outcomes in Heart Failure
| Outcome | DIGIT-HF Trial (Digitoxin vs. Placebo) | DIG Trial (Digoxin vs. Placebo) |
| Primary Composite Endpoint | Lower risk of all-cause mortality or hospitalization for worsening heart failure with Digitoxin (HR 0.82)[4] | No significant effect on all-cause mortality, but reduced hospitalization for heart failure[1] |
| All-Cause Mortality | 27.2% in Digitoxin group vs. 29.5% in placebo group[5] | No significant difference between Digoxin and placebo groups[1] |
| Hospitalization for Worsening Heart Failure | 28.1% in Digitoxin group vs. 30.4% in placebo group[5] | Significantly lower in the Digoxin group[1] |
Table 2: Safety Outcomes
| Outcome | DIGIT-HF Trial (Digitoxin vs. Placebo) | DIG Trial (Digoxin vs. Placebo) |
| Serious Adverse Events | 4.7% in Digitoxin group vs. 2.8% in placebo group[5] | Data on overall serious adverse events not readily available in the provided search results. |
| Cardiac Disorders (Serious) | 3.4% in Digitoxin group vs. 1.8% in placebo group[6] | Not specified in the provided search results. |
Experimental Protocols
DIGIT-HF Trial (Digitoxin)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[7]
-
Patient Population: Patients with symptomatic chronic heart failure with reduced ejection fraction (HFrEF). Specifically, patients with a left ventricular ejection fraction (LVEF) of ≤40% and New York Heart Association (NYHA) functional class III or IV, or an LVEF of ≤30% and NYHA class II.[5]
-
Intervention: Patients were randomized to receive either Digitoxin (starting dose of 0.07 mg daily) or a matching placebo, in addition to standard guideline-directed medical therapy.[8]
-
Primary Outcome: A composite of death from any cause or first hospitalization for worsening heart failure.[7]
-
Follow-up: Median follow-up of 36 months.[4]
DIG Trial (Digoxin)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[9][10]
-
Patient Population: Patients with heart failure and a left ventricular ejection fraction of 0.45 or less who were in normal sinus rhythm.[9] A total of 6,800 patients were enrolled.[1]
-
Intervention: Patients were randomized to receive either Digoxin or a placebo. Dosing was based on age, sex, weight, and serum creatinine levels.[11][12]
-
Primary Outcome: Death from any cardiovascular cause.[1]
-
Secondary Outcomes: Hospitalization or death from worsening heart failure.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a randomized controlled clinical trial, such as the DIGIT-HF and DIG trials.
Conclusion
Both Digitoxin and Digoxin have demonstrated roles in the management of heart failure, primarily by improving symptoms and reducing hospitalizations. The recent DIGIT-HF trial suggests a potential mortality benefit for Digitoxin in a contemporary, well-treated HFrEF patient population, a finding that was not observed for Digoxin in the earlier DIG trial. However, direct comparative efficacy and safety data from a head-to-head trial are needed to definitively establish the relative merits of these two cardiac glycosides. The choice between Digitoxin and Digoxin may be influenced by patient-specific factors, such as renal function, given their different pharmacokinetic profiles. Further research is warranted to elucidate the optimal use of these long-standing therapies in the modern era of heart failure management.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. obgyn.mhmedical.com [obgyn.mhmedical.com]
- 3. Digitoxin improves outcomes in advanced heart failure [escardio.org]
- 4. Digitoxin Cuts Risk in Well-Treated HFrEF Patients: DIGIT-HF | tctmd.com [tctmd.com]
- 5. DIGIT-HF: Digitoxin in Patients With HFrEF - American College of Cardiology [acc.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Rationale and design of the DIGIT-HF trial (DIGitoxin to Improve ouTcomes in patients with advanced chronic Heart Failure): a randomized, double-blind, placebo-controlled study. [ldh.zks-mhh.imise.uni-leipzig.de]
- 8. hcplive.com [hcplive.com]
- 9. DIG TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 10. Overview of the DIG trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Digoxin and Reduction in Mortality and Hospitalization in Heart Failure: A Comprehensive Post-Hoc Analysis of the DIG Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A head-to-head study of Digicitrin's and another compound's side effects
A Comparative Analysis for Researchers and Drug Development Professionals
Digitoxin and digoxin, two cardiac glycosides derived from the foxglove plant, have long been mainstays in the management of heart failure and atrial fibrillation.[1][2][3] While both drugs share a similar mechanism of action, their distinct pharmacokinetic profiles warrant a detailed comparison of their side effect profiles to inform clinical use and future drug development. This guide provides a head-to-head analysis of the adverse effects of digitoxin and digoxin, supported by data from key clinical trials.
Comparative Side Effect Profile
The following table summarizes the incidence of adverse events reported in major clinical trials for digitoxin and digoxin.
| Side Effect Category | Digitoxin (DIGIT-HF Trial) | Digoxin (DIG Trial) |
| Serious Adverse Events | 4.7% | Not explicitly reported in the same format |
| Serious Cardiac Disorders | 3.4% | Not explicitly reported in the same format |
| Discontinuation due to Adverse Events | 9.1% | 10.2% (placebo group) |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain[4] | Nausea, vomiting, diarrhea, loss of appetite[5][6] |
| Central Nervous System | Dizziness, confusion, headache, blurred or yellow vision[4][5] | Dizziness, confusion, headache, weakness, mental disturbances, blurred or yellow vision[5][6] |
| Cardiovascular | Arrhythmias, palpitations[4] | Heart block, fast heart rate, arrhythmias[5][6] |
| Other | Fatigue, muscle weakness, skin rash[4] | Muscle weakness, sensitivity to light, enlarged breasts in men[5][6] |
Experimental Protocols
The data presented above are primarily derived from the following key clinical trials:
The DIGIT-HF Trial (Digitoxin)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase IV trial.[7]
-
Objective: To determine if digitoxin, in addition to standard of care, reduces the composite endpoint of all-cause mortality or first hospital admission for worsening heart failure in patients with advanced chronic heart failure with reduced ejection fraction (HFrEF).[7]
-
Patient Population: 1,212 patients with symptomatic HFrEF (NYHA functional class II with LVEF ≤30% or NYHA class III–IV with LVEF ≤40%).[8]
-
Intervention: Patients were randomized to receive either digitoxin (initial dose of 0.07 mg daily, adjusted to achieve a target serum concentration of 8–18 ng/mL) or a placebo, on top of their standard heart failure therapy.[8]
-
Data Collection for Side Effects: Serious adverse events were recorded and categorized. The percentage of patients discontinuing the study drug due to adverse events was also tracked.[9]
The DIG Trial (Digoxin)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[10]
-
Objective: To evaluate the long-term effects of digoxin on mortality and hospitalization in patients with systolic heart failure.[10]
-
Patient Population: 6,800 patients with systolic heart failure (ejection fraction of 0.45 or less).[10]
-
Intervention: Patients were randomly assigned to receive either digoxin or a placebo.
-
Data Collection for Side Effects: The trial monitored for adverse effects, and post-hoc analyses have examined the relationship between serum digoxin concentrations and outcomes, including side effects.[11]
Signaling Pathways and Mechanism of Action
Both digitoxin and digoxin exert their therapeutic and toxic effects through the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger. The elevated intracellular calcium enhances the contractility of the heart muscle.
Caption: Mechanism of action of Digitoxin and Digoxin.
Experimental Workflow for Side Effect Assessment
The assessment of side effects in clinical trials typically follows a structured workflow to ensure patient safety and data accuracy.
Caption: Clinical trial workflow for side effect assessment.
Logical Relationship of Pharmacokinetics to Side Effects
The differing pharmacokinetic profiles of digitoxin and digoxin have a direct impact on their side effect profiles and clinical management.
Caption: Pharmacokinetic differences and their clinical implications.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Digoxin - Wikipedia [en.wikipedia.org]
- 3. Digitoxin - Wikipedia [en.wikipedia.org]
- 4. What are the side effects of Digitoxin? [synapse.patsnap.com]
- 5. medindia.net [medindia.net]
- 6. Digoxin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Rationale and design of the DIGIT‐HF trial (DIGitoxin to Improve ouTcomes in patients with advanced chronic Heart Failure): a randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digitoxin improves outcomes in advanced heart failure [escardio.org]
- 9. Digitoxin Reduces Death and Hospitalization Risk in Advanced Heart Failure Patients [trial.medpath.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Reproducibility of Experiments Involving Digicitrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Digicitrin's performance with other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to enhance the reproducibility of findings.
Introduction
This compound, a cardiac glycoside, has long been a subject of scientific investigation, particularly in the field of cardiology. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn promotes an influx of calcium, enhancing myocardial contractility.[1] This guide delves into the comparative efficacy and experimental protocols related to this compound and its analogues, such as Digitoxin and Digoxin, in the context of heart failure and atrial fibrillation.
Performance Comparison
The following tables summarize quantitative data from clinical trials, offering a clear comparison of this compound (represented by its close analogue Digitoxin) and Digoxin against other therapeutic alternatives.
Table 1: Digitoxin vs. Placebo in Heart Failure with Reduced Ejection Fraction (DIGIT-HF Trial)
| Outcome | Digitoxin Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite (All-cause death or hospitalization for worsening HF) | 39.5% | 44.1% | 0.82 | 0.03 |
| All-cause Death | 27.2% | 29.5% | - | - |
| First Hospitalization for Worsening HF | 28.1% | 30.4% | - | - |
| Serious Adverse Events (Cardiac Disorders) | 4.7% | 2.8% | - | - |
Data from the DIGIT-HF trial, a randomized, double-blind, placebo-controlled study.[2]
Table 2: Digoxin vs. Beta-Blocker (Bisoprolol) for Rate Control in Permanent Atrial Fibrillation (RATE-AF Trial)
| Outcome (at 12 months) | Digoxin Group | Bisoprolol Group | Notes |
| Heart Rate (bpm) | ~75 | ~75 | Similar efficacy in rate reduction from baseline of ~100 bpm.[3] |
| NYHA Class Improvement | From 2.4 to 1.5 | From 2.4 to 2.0 | Greater improvement in heart failure symptoms with Digoxin.[3] |
| Adverse Events | 29 | 142 | Significantly fewer adverse events with Digoxin.[3] |
| Unplanned Hospital Admissions | 12 | 28 | Fewer hospital admissions with Digoxin.[3] |
Table 3: Pharmacokinetic Comparison of Digitoxin and Digoxin
| Parameter | Digitoxin | Digoxin | Clinical Implication |
| Metabolism | Primarily Hepatic | Primarily Renal | Digitoxin may be preferred in patients with renal impairment.[4] |
| Half-life | 5-7 days | 36-48 hours | Digitoxin has a longer duration of action.[4] |
| Protein Binding | >95% | ~20-30% | Higher protein binding contributes to the longer half-life of Digitoxin.[4] |
Experimental Protocols
To ensure the reproducibility of experiments involving this compound and its analogues, detailed methodologies for key assays are provided below.
Na+/K+-ATPase Activity Assay
This assay measures the function of the Na+/K+-ATPase enzyme, the primary target of this compound.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase enzyme. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+-ATPase activity.
Protocol Outline:
-
Membrane Preparation: Isolate cell membranes containing the Na+/K+-ATPase from the tissue or cells of interest.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, Mg2+, Na+, and K+.
-
Incubation: Incubate the membrane preparation with the reaction mixture in the presence and absence of this compound or other inhibitors at 37°C.
-
Phosphate Detection: Stop the reaction and measure the liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Calculation: Calculate the specific activity of the enzyme (e.g., in nmol Pi/mg protein/min) and the inhibitory effect of this compound.
Intracellular Calcium Concentration Measurement
This experiment assesses the downstream effect of Na+/K+-ATPase inhibition by this compound.
Principle: Fluorescent calcium indicators, such as Fura-2 AM, are used to measure changes in intracellular calcium concentration ([Ca2+]i). The dye is loaded into the cells, and its fluorescence intensity, which is proportional to the [Ca2+]i, is measured.
Protocol Outline:
-
Cell Culture: Plate cells of interest (e.g., cardiomyocytes) on a suitable culture dish.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow it to enter the cells.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Fluorescence Measurement: Use a fluorescence microscope or a plate reader to measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data Analysis: Convert the fluorescence intensity readings into [Ca2+]i values using a calibration curve.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple-colored product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density.
-
Drug Treatment: Treat the cells with different concentrations of this compound for a specified duration.
-
MTT Incubation: Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Primary signaling pathway of this compound action.
Caption: Downstream signaling effects of this compound.
Caption: General experimental workflow for in vitro studies.
References
Validating Digicitrin's Efficacy: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers for validating the efficacy of Digicitrin, a cardiac glycoside, against alternative treatments for heart failure and atrial fibrillation. Experimental data and detailed methodologies are presented to support researchers in their drug development and validation processes.
Introduction to this compound and its Mechanism of Action
This compound, a cardiac glycoside, enhances cardiac contractility and controls heart rate. Its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. The elevated intracellular calcium enhances the force of myocardial contraction (positive inotropic effect).[1][3] Additionally, this compound exhibits parasympathomimetic effects, slowing the heart rate and atrioventricular conduction, which is beneficial in managing atrial fibrillation.[1]
Biomarkers for Efficacy Validation
The validation of this compound's efficacy can be approached by monitoring both pharmacodynamic biomarkers, which reflect the direct physiological effect of the drug, and disease-specific biomarkers, which indicate the overall progression of the cardiac condition.
Pharmacodynamic Biomarkers
While direct measurement of Na+/K+-ATPase inhibition in cardiomyocytes is invasive, surrogate markers can be employed to assess the physiological response to this compound.
| Biomarker | Description | Relevance to this compound's Efficacy |
| Serum Digoxin Concentration | Measures the amount of this compound in the blood. While primarily a pharmacokinetic marker, it is crucial for maintaining efficacy within a narrow therapeutic window and avoiding toxicity.[4][5] | Levels between 0.5-0.9 ng/mL are often associated with improved outcomes in heart failure.[4][6][7] |
| Heart Rate and Rhythm | Monitored via electrocardiogram (ECG). | A decrease in ventricular rate in patients with atrial fibrillation is a direct measure of this compound's negative chronotropic and dromotropic effects.[1] |
| Erythrocyte Cation Transport | Measures the activity of the Na+/K+-ATPase pump in red blood cells as a surrogate for cardiac tissue.[8] | Inhibition of cation transport in erythrocytes can correlate with the clinical response to cardiac glycosides.[8] |
Disease-Specific Biomarkers (Heart Failure)
These biomarkers provide an indication of the overall status of the heart and the patient's response to treatment.
| Biomarker | Description | Relevance to this compound's Efficacy |
| Natriuretic Peptides (BNP & NT-proBNP) | Hormones released by the heart in response to stretching, indicating cardiac stress and fluid overload.[9] | A decrease in BNP or NT-proBNP levels can indicate reduced cardiac stress and improved heart function in response to this compound therapy.[10] |
| Cardiac Troponins (cTnI & cTnT) | Proteins released into the bloodstream during myocardial injury.[9][10] | While not a direct measure of efficacy, stable or decreasing levels can suggest a lack of ongoing cardiac damage. |
| Galectin-3 | A marker of cardiac fibrosis and inflammation.[9] | Reduction in Galectin-3 may suggest a positive effect on cardiac remodeling. |
| Soluble ST2 (sST2) | A marker of myocardial strain and inflammation.[9][11] | Decreased sST2 levels are associated with better clinical outcomes in heart failure.[11][12] |
| C-Reactive Protein (CRP) | A general marker of inflammation. | Some studies suggest that cardiac glycosides may have anti-inflammatory effects, and a reduction in CRP could be a secondary marker of efficacy. |
Comparison with Alternative Treatments
This compound is often used in conjunction with or as an alternative to other heart failure and atrial fibrillation medications. The choice of biomarker for efficacy will depend on the therapeutic agent and its mechanism of action.
| Treatment Alternative | Mechanism of Action | Key Efficacy Biomarkers |
| Beta-Blockers (e.g., Metoprolol, Carvedilol) | Block the effects of adrenaline on the heart, reducing heart rate and blood pressure.[13][14] | Heart rate reduction, blood pressure control, improvement in Left Ventricular Ejection Fraction (LVEF). |
| ACE Inhibitors (e.g., Lisinopril) | Relax blood vessels and lower blood pressure, reducing the heart's workload.[15] | Blood pressure reduction, reduction in aldosterone levels, improvement in LVEF. |
| Angiotensin II Receptor Blockers (ARBs) | Similar to ACE inhibitors, they relax blood vessels and lower blood pressure. | Blood pressure reduction, improvement in LVEF. |
| Diuretics (e.g., Furosemide) | Help the body get rid of excess fluid, reducing edema and the heart's workload.[15] | Urine output, reduction in body weight, improvement in signs of congestion. |
Experimental Protocols
Measurement of Serum Digoxin Concentration
Methodology: Immunoassay (e.g., Chemiluminescent Microparticle Immunoassay - CMIA)
Protocol:
-
Collect a blood sample in a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes.
-
Separate the serum and store at 2-8°C if the assay is to be performed within 24 hours, or freeze at -20°C for longer storage.
-
Perform the immunoassay according to the manufacturer's instructions for the specific analyzer.
-
The assay typically involves the competitive binding of Digoxin in the sample and a Digoxin-labeled conjugate to anti-Digoxin antibodies.
-
The resulting signal is inversely proportional to the concentration of Digoxin in the sample.
Quantification of NT-proBNP Levels
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol:
-
Collect a blood sample in an EDTA tube.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 24 hours of collection.
-
Aliquot the plasma and store at -20°C or colder.
-
Use a commercially available NT-proBNP ELISA kit.
-
Prepare standards and samples as per the kit's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with an anti-NT-proBNP antibody.
-
Incubate the plate.
-
Wash the wells to remove unbound substances.
-
Add a horseradish peroxidase (HRP)-conjugated detection antibody.
-
Incubate and wash again.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the NT-proBNP concentration based on the standard curve.
Visualizing Pathways and Workflows
Caption: this compound's mechanism of action in cardiomyocytes.
Caption: Workflow for validating this compound's efficacy using biomarkers.
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Digoxin in Heart Failure (HF) With Reduced Ejection Fraction (EF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effectiveness of digoxin in reducing one-year mortality in chronic heart failure in the Digitalis Investigation Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of Digoxin in Reducing One-Year Mortality in Chronic Heart Failure in the Digitalis Investigation Group Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for studying the pharmacodynamic effects of cardiac glycosides on patients' own erythrocytes during glycoside therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Diagnostics in Heart Failure: From Biomarkers to Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biomarkers for Heart Failure Prognosis: Proteins, Genetic Scores and Non-coding RNAs [frontiersin.org]
- 11. Biomarkers in Routine Heart Failure Clinical Care [cfrjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. droracle.ai [droracle.ai]
- 14. Beta-blockers or Digoxin for Atrial Fibrillation and Heart Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
Comparative Proteomics of Drug-Treated Cells: A Representative Analysis
Disclaimer: As of November 2025, a comprehensive, publicly available dataset on the comparative proteomics of cells treated specifically with a compound named "Digicitrin" could not be identified. To fulfill the structural and content requirements of this guide, we will provide a representative comparison based on the well-characterized cardiac glycoside, Digoxin . Digoxin serves as an excellent illustrative example due to its known mechanism of action and available data on its effects on protein expression. This guide is intended for researchers, scientists, and drug development professionals as a template for conducting and presenting similar comparative proteomic studies.
Introduction to Digoxin and its Mechanism of Action
Digoxin is a purified cardiac glycoside extracted from the foxglove plant (Digitalis purpurea). It has been used for centuries to treat heart conditions, primarily heart failure and certain cardiac arrhythmias.[1][2] The principal mechanism of action for Digoxin is the potent and specific inhibition of the Na+/K+-ATPase pump, an essential enzyme found on the membrane of most eukaryotic cells.[2][3]
Inhibition of the Na+/K+-ATPase by Digoxin leads to an increase in the intracellular concentration of sodium ions. This, in turn, alters the function of the Na+/Ca2+ exchanger, causing a decrease in calcium extrusion and a subsequent increase in intracellular calcium concentration.[1][2][4] In cardiac myocytes, this elevated calcium level enhances the contractility of the heart muscle.[2] Beyond its primary target, Digoxin has been shown to modulate various signaling pathways and affect the expression of specific proteins, making it a subject of interest in oncology and other research fields.[5][6]
Quantitative Data Summary
The following table summarizes representative quantitative proteomics data from studies on cells treated with cardiac glycosides like Digoxin or Ouabain. This data illustrates the types of protein expression changes that can be identified through mass spectrometry-based proteomics.
| Protein Name | Gene Symbol | UniProt ID | Fold Change (Treated/Control) | p-value | Cellular Function / Pathway | Reference Study Context |
| Regulator of G-protein signaling 2 | RGS2 | Q9Y2T6 | ~2.5 | <0.01 | G-protein signaling, Cardiovascular homeostasis | Increased protein stabilization observed in mouse heart tissue treated with Digoxin.[7] |
| Aurora Kinase A | AURKA | O14965 | <0.5 (Down-regulated) | <0.05 | Mitotic cell cycle, Spindle formation | Down-regulation observed in HepG2 cells treated with the cardiac glycoside Ouabain.[8] |
| Hypoxia-inducible factor 1-alpha | HIF1A | Q16665 | Not Reported (Inhibited) | Not Reported | Cellular response to hypoxia, Angiogenesis | Digoxin was found to inhibit HIF-1α protein synthesis in cancer cells.[6] |
| Pyruvate kinase PKM | PKM | P14618 | Not Reported (Altered) | Not Reported | Glycolysis, Cancer metabolism | Identified as a differentially soluble protein in cancer cells treated with Digoxin.[5] |
| Annexin A2 | ANXA2 | P07355 | Not Reported (Altered) | Not Reported | Membrane organization, Signal transduction | Identified as a differentially soluble protein in cancer cells treated with Digoxin.[5] |
Experimental Protocols
This section details a representative methodology for a quantitative comparative proteomics experiment using Tandem Mass Tag (TMT) labeling, a common technique for multiplexed protein quantification.
3.1. Cell Culture and Treatment
-
Cell Line: Human cancer cell line (e.g., HepG2) or primary cells of interest.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and grown to 70-80% confluency. The medium is then replaced with fresh medium containing either Digoxin at a predetermined concentration (e.g., 50 nM) or a vehicle control (e.g., 0.1% DMSO). Three biological replicates are prepared for each condition. Cells are incubated for a specified duration (e.g., 24 hours).
3.2. Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS) and harvested. Cell pellets are lysed in a buffer containing 8 M urea, protease inhibitors, and phosphatase inhibitors. Lysates are sonicated to shear DNA and clarified by centrifugation at 16,000 x g for 15 minutes.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA (Bicinchoninic Acid) assay.
-
Reduction, Alkylation, and Digestion: For each sample, 100 µg of protein is taken. Proteins are reduced with Dithiothreitol (DTT), followed by alkylation of cysteine residues with Iodoacetamide (IAA). The protein solution is then diluted to reduce the urea concentration, and sequencing-grade trypsin is added at a 1:50 enzyme-to-protein ratio for overnight digestion at 37°C.
3.3. Peptide Labeling and Fractionation
-
TMT Labeling: The resulting peptide mixtures from each sample are desalted using C18 solid-phase extraction cartridges. Peptides are then labeled with distinct TMT isobaric tags according to the manufacturer's protocol.
-
Sample Pooling: Equal amounts of TMT-labeled peptides from each sample are combined into a single mixture.
-
Fractionation: The pooled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity before mass spectrometry analysis.
3.4. LC-MS/MS Analysis
-
Instrumentation: Analysis is performed on a high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.
-
Chromatography: Peptide fractions are loaded onto a C18 analytical column and separated using a multi-step gradient of acetonitrile.
-
Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition mode. Full MS scans are acquired in the Orbitrap, followed by higher-energy collisional dissociation (HCD) MS/MS scans of the most intense precursor ions. The MS3 method is used to quantify the TMT reporter ions, minimizing interference.
3.5. Data Analysis
-
Database Search: The raw MS/MS spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Sequest or MaxQuant.
-
Protein Identification and Quantification: Search parameters include trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine as a variable modification. TMT reporter ion intensities are extracted for quantification.
-
Statistical Analysis: The quantification data is normalized to account for loading differences. A two-sample t-test is performed to identify proteins with statistically significant differences in abundance between the Digoxin-treated and control groups. Proteins with a fold-change >1.5 or <0.67 and a p-value <0.05 are considered differentially expressed.
Visualizations: Workflows and Pathways
Caption: A typical workflow for quantitative proteomics analysis.
Caption: Primary mechanism of action of Digoxin in cardiomyocytes.
References
- 1. Cardiotoxicity of digitalis glycosides: roles of autonomic pathways, autacoids and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Exploring the anticancer mechanism of cardiac glycosides using proteome integral solubility alteration approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digoxin and other cardiac glycosides inhibit HIF-1α synthesis and block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digoxin-Mediated Upregulation of RGS2 Protein Protects against Cardiac Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
